PARP trapping is now recognized as a critical contributor to the cytotoxicity of PARP inhibitors, potentially more so than catalytic inhibition alone. [1] The following diagram illustrates the key concepts of this mechanism.
Diagram of PARP Trapping Mechanism.
The potency of PARP trapping varies significantly among different clinical PARP inhibitors. Research indicates that the strength of this effect is governed by the inhibitor's dissociation rate constant from the PARP-DNA complex, and does not directly correlate with their catalytic inhibitory properties. [1] [2] A comparative analysis suggests a trapping potency rank of MK-4827 > Olaparib ≫ Veliparib. [1] While a direct quantitative comparison for this compound is not fully established in the provided search results, its design and preclinical profile position it as a potent trapper. [3]
To investigate the mechanisms of PARP inhibitors like this compound, researchers employ a range of biochemical and cellular assays. The following table outlines key experimental methodologies.
| Assay Objective | Experimental Method | Key Details & Readouts |
|---|
| Enzyme Inhibition | Commercial PARP chemiluminescent assay kits. [3] | Procedure: Serial dilutions of this compound are incubated with PARP enzyme and biotinylated NAD+. PARylation is quantified via streptavidin-HRP and chemiluminescence. Readout: IC50 value (concentration for 50% enzyme inhibition). [3] | | Cellular PARylation Inhibition | Immunofluorescence-based assay in cell lines (e.g., HeLa). [3] | Procedure: Cells treated with this compound, then DNA damage is induced (e.g., with H₂O₂). Cells are fixed and stained with anti-PAR antibody and DAPI. Readout: Quantification of PAR signal intensity (e.g., using ArrayScan VTI) to determine cellular IC50. [3] | | PARP-DNA Trapping | Cellular fractionation followed by immunoblotting. [1] | Procedure: Treated cells are fractionated into nuclear soluble and chromatin-bound components using a subcellular protein fractionation kit. Readout: Immunoblotting for PARP1 in the chromatin-bound fraction indicates trapped complexes. [1] | | DNA Trapping (Biochemical) | Fluorescence Polarization (FP) assay. [3] | Procedure: PARP1 enzyme and this compound are incubated with nicked DNA labeled with Alexa Fluor 488. NAD+ is added to initiate the reaction. Readout: PARylation frees DNA, reducing FP signal. Inhibitors that trap PARP prevent this signal change, allowing EC50 calculation. [3] | | Cytotoxicity / Anti-proliferation | CellTiter-Glo luminescent cell viability assay. [3] | Procedure: A panel of tumor cell lines (with/without HRD) is treated with this compound for a prolonged period (e.g., 7 days). Readout: Luminescence proportional to ATP content (viable cells) is measured. IC50 values show selective killing of HR-deficient cells. [3] |
A key differentiator for this compound in preclinical studies is its ability to penetrate the blood-brain barrier (BBB) effectively. [3] Unlike some other PARP inhibitors that are substrates for efflux pumps like P-gp and BCRP, this compound is not, allowing for sufficient accumulation in brain tissue. [3] This property is crucial for targeting primary brain tumors or brain metastases. Oral administration of this compound at low doses (3 mg/kg in mice) was shown to abrogate PARylation in brain tumor tissues. [3] Furthermore, in an intracranial xenograft model of TMZ-resistant small-cell lung cancer, the combination of this compound with temozolomide (TMZ) overcame resistance, showed significant tumor inhibition, and prolonged survival. [3] This underscores the unique potential of this compound for treating brain malignancies.
Pamiparib (BGB-290) represents a next-generation PARP inhibitor with distinctive pharmacological properties that differentiate it from earlier agents in its class. This whitepaper provides a comprehensive technical analysis of this compound's mechanism of action through synthetic lethality in BRCA-mutated and homologous recombination deficient (HRD) cancers, with particular emphasis on its enhanced blood-brain barrier penetration and synergistic potential with DNA-damaging agents. This compound demonstrates superior potency compared to olaparib in preclinical models, with 16-fold greater efficacy in BRCA1-mutated xenograft models [1]. Its unique pharmacokinetic profile and favorable safety characteristics support its investigation in multiple clinical settings, including advanced solid tumors with HRD and central nervous system malignancies. Current clinical development focuses on leveraging these properties through monotherapy and rational combination strategies, particularly with temozolomide, offering promising avenues for addressing significant unmet needs in oncology therapeutics.
This compound is an investigational small molecule inhibitor exhibiting highly selective targeting of both PARP1 and PARP2 enzymes, key mediators of DNA damage repair. The compound demonstrates potent enzymatic inhibition with IC₅₀ values of 1.3 nM against PARP1 and 2.2 nM against PARP2, indicating strong binding affinity for its primary targets [1]. This compound maintains significant selectivity over other PARP family members, showing IC₅₀ values >10,000 nM for PARP3, >1,000 nM for tankyrase 1 (TNKS1), and >400 nM for tankyrase 2 (TNKS2) [1]. This selective profile potentially translates to reduced off-target effects and an improved therapeutic index compared to earlier generation PARP inhibitors with broader polypharmacology.
The molecular structure of this compound contributes to its distinctive pharmacokinetic properties, including minimal interaction with efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [1]. This characteristic is particularly significant as these transporters frequently limit brain penetration of many chemotherapeutic agents and earlier PARP inhibitors, positioning this compound as a promising candidate for treating central nervous system malignancies and brain metastases.
The therapeutic efficacy of this compound in BRCA-mutated cancers operates through the established synthetic lethality paradigm [2] [3], wherein simultaneous disruption of two complementary biological pathways results in cell death, while inhibition of either pathway alone remains viable. This concept is clinically exploited when cancer cells harbor pre-existing deficiencies in DNA repair mechanisms, specifically homologous recombination (HR) repair mediated by BRCA1/2 genes.
The molecular sequence of synthetic lethality with this compound proceeds through these essential steps:
This mechanistic pathway explains the selective toxicity of this compound toward HR-deficient cancer cells while sparing normal tissues with intact BRCA function, establishing a wide therapeutic window for clinical application.
Figure 1: Synthetic Lethality Mechanism of this compound in BRCA-Deficient Cells. PARP inhibition in HR-proficient cells allows survival via BRCA-mediated repair, while BRCA-mutated cells undergo lethal genomic instability [2] [1] [4].
This compound demonstrates marked anti-proliferative activity specifically in tumor cell lines with defined BRCA mutations or homologous recombination deficiency (HRD). In systematic profiling across diverse cancer cell lineages, this compound exhibited selective cytotoxicity against HRD models while showing minimal effect on BRCA-proficient cells [1]. This differential activity confirms the compound's adherence to the synthetic lethality principle and suggests a favorable therapeutic window in clinical applications.
The potency advantage of this compound becomes particularly evident when examined in direct comparative assessments with earlier generation PARP inhibitors. In BRCA1-mutated MDA-MB-436 breast cancer xenograft models, this compound demonstrated 16-fold greater efficacy than olaparib at equivalent doses [1]. This enhanced activity correlates with this compound's strong PARP-DNA trapping capability, an important mechanism beyond catalytic inhibition that contributes to the cytotoxic effects of PARP inhibitors.
Table 1: Cellular Potency and Selectivity of this compound in Preclinical Models
| Model System | Genetic Context | This compound IC₅₀/EC₅₀ | Comparator (Olaparib) | Fold Difference | Reference |
|---|---|---|---|---|---|
| PARP1 enzyme inhibition | In vitro enzymatic assay | 1.3 nM | 5.0 nM | 3.8-fold more potent | [1] [4] |
| MDA-MB-436 xenograft | BRCA1 mutant | 3 mg/kg (tumor regression) | 50 mg/kg (equivalent effect) | 16-fold more potent | [1] |
| H2O2-induced PAR formation | HeLa cells | 0.5 nM | 2.1 nM | 4.2-fold more potent | [1] |
| DNA trapping activity | FP assay | 3.2 nM | 7.4 nM | 2.3-fold more potent | [1] |
The therapeutic potential of this compound extends beyond canonical BRCA1/2 mutations to encompass the broader spectrum of homologous recombination deficiency (HRD) [2]. This "BRCAness" phenotype characterizes tumors with functional HR defects through various mechanisms, including epigenetic silencing, alterations in HR-related genes, or other pathological events that create equivalent vulnerability to PARP inhibition.
Preclinical evidence indicates this compound sensitivity in models with deficiencies in several HR pathway components:
This expanded potential application significantly increases the patient population that might benefit from this compound therapy, particularly in cancer types with frequent HRD beyond germline BRCA mutations, such as prostate cancer, pancreatic cancer, and triple-negative breast cancer.
The combination of this compound with the DNA alkylating agent temozolomide (TMZ) represents a particularly promising therapeutic approach. Preclinical data demonstrates that this compound synergizes with TMZ through complementary mechanism of action: TMZ induces DNA methylation damage that requires PARP-mediated base excision repair, while this compound inhibits this repair pathway, resulting in enhanced DNA damage accumulation and increased tumor cell death [1]. This combination proved effective even in TMZ-resistant models, suggesting potential for overcoming chemoresistance mechanisms.
In SCLC-derived H209 intracranial xenograft models with inherent TMZ resistance, the combination of this compound with TMZ demonstrated significant tumor growth inhibition and prolonged survival compared to either agent alone [1]. The synergy observed in this challenging setting underscores the therapeutic potential of this combination paradigm, particularly for aggressive malignancies with limited treatment options.
A distinguishing feature of this compound among PARP inhibitors is its exceptional central nervous system penetration, attributed to its low susceptibility to efflux transporters P-glycoprotein and BCRP that typically restrict drug access to the brain [1]. This property enables this compound to achieve therapeutically relevant concentrations in brain tissue and intracranial tumors, addressing a significant limitation of earlier PARP inhibitors.
Table 2: Pharmacological Properties of this compound in Comparison to Other PARP Inhibitors
| Parameter | This compound | Olaparib | Talazoparib | Veliparib |
|---|---|---|---|---|
| PARP1 IC₅₀ (nM) | 1.3 | 5.0 | 0.57 | 3.3 |
| PARP2 IC₅₀ (nM) | 2.2 | 2.9 | 0.9 | 18 |
| DNA Trapping EC₅₀ (nM) | 3.2 | 7.4 | 0.4 | 2800 |
| P-gp/BCRP Substrate | No | Yes | Yes | Yes |
| Brain Penetration | High | Limited | Limited | Limited |
| BRCA-mutant Xenograft Efficacy | 3 mg/kg (regression) | 50 mg/kg (equivalent) | 0.33 mg/kg (regression) | 25 mg/kg (growth delay) |
| Clinical Status | Phase III | Approved | Approved | Phase III |
Quantitative assessment in murine models demonstrated that oral administration of this compound at doses as low as 3 mg/kg sufficiently abrogated PARylation in brain tumor tissues [1], indicating robust target engagement within the central nervous system. This distinctive pharmacokinetic profile positions this compound as a promising candidate for treating primary brain tumors and brain metastases from HR-deficient cancers, clinical contexts with substantial unmet need.
Despite compelling efficacy in HRD models, therapeutic resistance presents a significant challenge in the clinical application of this compound and other PARP inhibitors. Approximately 40-50% of BRCA1/2-mutated patients exhibit innate resistance to PARP inhibition, while the majority of initial responders eventually develop acquired resistance [4] [5]. Understanding these resistance mechanisms is essential for developing strategies to extend therapeutic benefits.
The principal documented resistance mechanisms to PARP inhibitors include:
The emergence of these resistance pathways underscores the necessity for combination approaches that preemptively target escape mechanisms or exploit additional vulnerabilities in HRD cancers.
Innovative combination strategies aim to overcome resistance by simultaneously targeting complementary pathways or creating new synthetic lethal interactions:
These innovative approaches illustrate the evolving landscape of this compound combination strategies aimed at expanding its utility beyond BRCA-mutant cancers and overcoming the limitations of resistance.
Robust experimental methodologies are essential for evaluating this compound's activity and mechanism of action. The following assays represent core approaches used in its preclinical characterization:
PARP Enzymatic Inhibition Assay
DNA Trapping Activity Assessment
Cellular PARylation Inhibition
Anti-proliferative Activity Screening
Figure 2: Experimental Workflow for this compound Characterization. Key assays evaluate enzymatic inhibition, DNA trapping, cellular target engagement, and anti-proliferative effects [1].
BRCA-Mutated Xenograft Studies
Intracranial Efficacy Models
This compound represents a significant advancement in PARP inhibitor therapeutics, distinguished by its enhanced potency, favorable pharmacokinetic properties, and superior brain penetration compared to earlier agents. The compound's robust activity in BRCA-mutated and HRD models, combined with its synergistic potential with DNA-damaging agents like temozolomide, supports its continued clinical development across multiple cancer indications.
Ongoing and future research directions should focus on:
The table below summarizes key pharmacokinetic parameters for pamiparib from clinical studies, including the effects of drug-drug interactions.
| Parameter / Condition | Dose | Cmax (Geometric Mean) | AUC (Geometric Mean) | Source (Study Context) |
|---|---|---|---|---|
| Single Dose (Reference) | 60 mg | ~1054 ng/mL* | AUC0-inf: ~10306 h·ng/mL* | Phase 1A/1B (N=101) [1] |
| With Strong CYP3A Inducer (Rifampin) | 60 mg | GLS Mean Ratio: 0.94 (90% CI: 0.83–1.06) [2] | AUC0-inf GLS Mean Ratio: 0.57 (90% CI: 0.48–0.69) [2] | DDI Study (Part A) [2] |
| With Strong CYP3A Inhibitor (Itraconazole) | 20 mg | GLS Mean Ratio: 1.05 (90% CI: 0.95–1.15) [2] | AUC0-inf GLS Mean Ratio: 0.99 (90% CI: 0.90–1.09) [2] | DDI Study (Part B) [2] |
| Population PK (Steady State) | 60 mg BID | Not reported | Apparent Clearance (CL/F): 2.59 L/h [3] | Population PK in Glioblastoma (N=41) [3] |
| Food Effects (Fed vs. Fasted) | 60 mg | No clinically significant effect | No clinically significant effect | Phase 1A/1B [1] |
Note: Values marked with * are estimated from published concentration-time curves in the source material [1]. GLS = Geometric Least-Squares; CI = Confidence Interval.
This was an open-label, phase 1 study (NCT03994211) in patients with advanced solid tumors [2].
A PopPK model was developed using data from 41 glioblastoma patients receiving 60 mg this compound twice daily [3].
The following diagram summarizes this compound's metabolic pathway and the site of action for CYP3A modulators, based on in vitro and clinical DDI studies [2].
This compound's metabolic pathway and the impact of CYP3A modulators on its pharmacokinetics. In vitro studies show that this compound metabolism is primarily mediated by CYP3A, which is confirmed by clinical DDI studies [2].
The following table summarizes the key quantitative findings from a human mass balance study and other relevant pharmacokinetic data [1]:
| Parameter | Description | Value (Mean ± SD or Geometric Mean) |
|---|---|---|
| Administered Dose | Single oral dose in mass balance study | 60 mg / 100 μCi [¹⁴C]-pamiparib [1] |
| Oral Bioavailability | Indicated by low fecal excretion of parent drug | High (near-complete absorption) [1] [2] |
| Time to Cmax (tmax) | Median time to maximum plasma concentration | 2.00 hours (range: 1.00–3.05) [1] |
| Terminal Half-life (t½) | Geometric mean half-life | 28.7 hours [1] |
| Plasma Protein Binding | Unbound fraction (fu) in plasma | 0.041 (4.1%) [3] |
| Total Recovery of [¹⁴C] | Cumulative radioactivity in excreta | 84.7% ± 3.5% [1] |
| Route of Excretion | Feces | 65.3% of administered dose [1] |
| Route of Excretion | Urine | 19.4% of administered dose [1] |
| Unchanged Pamiparib in Feces | Percentage of administered dose | 2.11% [1] |
| Unchanged this compound in Urine | Percentage of administered dose | 1.11% [1] |
| Primary Enzymes Involved | Cytochrome P450 enzymes | CYP3A and CYP2C8 [4] [1] |
The core data comes from a phase 1, open-label, single-center study (NCT03991494; BGB-290-106) designed to investigate the AME of [¹⁴C]-pamiparib [1].
The study concluded that this compound is mainly cleared through metabolism, with minimal renal excretion of the parent drug [1]. The primary metabolic pathways involve N-oxidation and oxidation of the pyrrolidine ring.
The following diagram illustrates the major metabolic pathways and overall disposition of this compound in the body, synthesized from the study findings:
Overview of this compound's absorption, metabolism, and excretion pathways.
The table below summarizes the core inhibitory data for Pamiparib against PARP1 and PARP2 from multiple studies.
| Target | Reported IC50 Values (nM) | Source / Context |
|---|---|---|
| PARP1 | 0.83 nM [1] | Cell-free assay |
| 0.9 nM [2] | Not specified | |
| PARP2 | 0.11 nM [1] | Cell-free assay |
| 0.5 nM [2] | Not specified |
This compound also demonstrates potent PARP-DNA trapping activity, a key cytotoxic mechanism of PARP inhibitors, with an IC50 of 13 nM in a fluorescence polarization (FP) assay [1].
Here are the detailed methodologies used to generate the data in the search results, which you can reference for your experimental work.
This protocol is adapted from the literature [3] used to determine the IC50 values of this compound.
This protocol details the fluorescence polarization (FP) method used to measure this compound's ability to trap PARP on DNA [3].
The following diagram illustrates the core mechanism of PARP inhibition and how the key experiments you've read about interact to evaluate a compound's activity.
Diagram illustrating the mechanism of PARP inhibitors and the associated key assays.
The table below summarizes the quantitative data and core design of the study.
| Parameter | Phase 1A (Dose Escalation) | Phase 1B (Dose Expansion) |
|---|---|---|
| Primary Objectives | Determine MTD and RP2D; characterize PK profile [1]. | Evaluate antitumor activity; assess food effects on PK [1]. |
| Study Design | Open-label, using a modified 3 + 3 scheme [1]. | Open-label, using the RP2D from Phase 1A [1]. |
| Patient Population | Adults with advanced/metastatic cancer (N=64) [1]. | Adults with selected advanced solid tumors (n=37), including EOC, TNBC, mCRPC, SCLC, and GC [1]. |
| Dosing Regimens | BID Cohorts: 2.5, 5, 10, 20, 40, 60, 80, 120 mg. QD Cohorts: 120 mg, 160 mg [1]. | Pamiparib 60 mg BID (the established RP2D) [1]. | | Key Efficacy Results (Efficacy-Evaluable Population, n=77) | | Overall ORR: 27.3% (95% CI, 17.7–38.6%) Median DoR: 14.9 months (95% CI, 8.7–26.3) EOC ORR: 41.2% (95% CI, 27.6–55.8%) [1]. |
For in-depth analysis, the following details the experimental protocols from the study.
The table below details the safety profile observed in the study.
| Safety Parameter | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 80 mg BID [1]. |
| Recommended Phase 2 Dose (RP2D) | 60 mg BID [1]. |
| Most Common Any-Grade AEs (≥30% of patients) | Nausea (69.3%), Fatigue (48.5%), Anaemia (35.6%) [1]. |
| Most Common Grade ≥3 AEs | Anaemia (24.8%) [1]. |
| Dose-Limiting Toxicities (DLTs) | Grade 2 nausea; Grade 2 nausea and anorexia; Grade 2 nausea, Grade 3 fatigue, and Grade 3 paraesthesia (occurring at 40 mg, 80 mg, and 120 mg BID) [1]. |
| Pharmacokinetics | Dose-proportional increase in exposure; no clinically significant food effects observed [1]. |
The following diagrams, created using Graphviz, illustrate the core concepts and study structure.
This compound mechanism: synthetic lethality in HRD cells.
This compound Phase 1A/1B clinical trial design.
This first-in-human study established that this compound has a manageable safety profile and demonstrated promising antitumor activity, particularly in patients with epithelial ovarian cancer [1]. The data supported its further clinical development.
Subsequent research has explored this compound in other settings, such as:
The following table summarizes the core characteristics of pamiparib that underpin its ability to cross the BBB and its potent inhibitory activity.
| Property | Technical Specification / Quantitative Data | Significance / Comparative Advantage |
|---|---|---|
| PARP1/2 Enzyme Inhibition | IC50 for PARP1: 0.0004 µM (0.4 nM); IC50 for PARP2: 0.0011 µM (1.1 nM) [1] | Demonstrates high potency and selectivity for PARP1 and PARP2 enzymes [1]. |
| PARP-DNA Trapping Activity | EC50 for DNA trapping: 0.0008 µM (0.8 nM) [1] | Indicates a potent ability to trap PARP-DNA complexes, a key antitumor mechanism [1]. |
| Blood-Brain Barrier (BBB) Penetration | • Not a substrate for P-glycoprotein (P-gp) or BCRP efflux pumps [1]. • In mice, a dose as low as 3 mg/kg was sufficient to abrogate PARylation in brain tissue [1]. • Demonstrates improved penetration across the BBB in mice compared to other PARP inhibitors [1]. | Avoids major efflux mechanisms at the BBB, facilitating brain accumulation. This is a key differentiator from other PARP inhibitors like olaparib, rucaparib, talazoparib, and veliparib, whose brain penetration is limited by these pumps [1]. | | In Vivo Potency | 16-fold more potent than olaparib in a BRCA1-mutated MDA-MB-436 breast cancer xenograft model [1]. | Suggests superior efficacy at lower doses in preclinical models [1]. | | Synergy with Temozolomide (TMZ) | Shows strong anti-tumor synergy with TMZ; combination overcomes TMZ resistance in an intracranial xenograft model [1]. | Supports its use in combination regimens for brain tumors, particularly glioblastoma [1] [2]. |
The preclinical profile of this compound has been translated into clinical trials, with early results confirming the relevance of its BBB-penetrating properties.
A phase Ib/II study (NCT03150862) evaluated this compound combined with radiotherapy (RT) and/or temozolomide (TMZ) in patients with glioblastoma (GBM). The table below summarizes the efficacy outcomes [2].
| Patient Population | Treatment Regimen | Disease Control Rate (DCR) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
|---|---|---|---|---|
| Newly Diagnosed GBM (MGMT unmethylated) | This compound + RT (Arm A) / this compound + RT + TMZ (Arm B) | 67.9% | 11.3% | 12.8 months |
| Recurrent/Refractory GBM | This compound + TMZ (Arm C) | 40.9% | 13.6% | 7.3 months |
DCR: percentage of patients with complete response, partial response, or stable disease. ORR: percentage of patients with complete or partial response. [2]
The compelling data on this compound is derived from rigorous preclinical experiments. Key methodologies are outlined below.
PARP Enzyme Inhibition Assay
PARP-DNA Trapping Assay
In Vivo Blood-Brain Barrier Penetration Assessment
The following diagrams, created using the DOT language, illustrate the key mechanistic pathway and an experimental workflow relevant to this compound's function.
Mechanism of this compound synergy with TMZ, leading to synthetic lethality.
General workflow for assessing this compound penetration and activity in the brain.
The unique properties of this compound are being leveraged in several clinical trials for brain malignancies [3] [4] [2].
The defining characteristic of pamiparib, compared to some other PARP inhibitors, is its status as a non-substrate of P-glycoprotein (P-gp) [1] [2]. P-gp is an efflux transporter that actively pumps many drugs out of cells, often limiting their therapeutic potential.
This property is significant because:
The table below summarizes the relationship of various approved and investigational PARP inhibitors with key transporters, highlighting this compound's unique profile.
| PARP Inhibitor | P-gp Substrate | BCRP Substrate | Key Transporter Interactions (as inhibitor/inducer) |
|---|---|---|---|
| This compound | No [1] [2] | Information Missing | CYP3A substrate [1] |
| Olaparib | Yes [3] | Yes [3] | Inhibits BCRP, BSEP [3] |
| Niraparib | Yes [3] | No | Inhibits P-gp, BCRP, OATP1B1, MATE1, MATE2-K; induces P-gp, BCRP [3] |
| Rucaparib | Yes [3] | Yes [3] | Inhibits OATP1B1, OATP1B3, OCT2, MATE1, MATE2-K [3] |
| Talazoparib | Yes [3] | Yes [3] | Inhibits P-gp, BCRP [3] |
| Veliparib | Information Missing | Information Missing | Information Missing |
The following diagram illustrates how this compound's status as a non-P-gp substrate allows it to cross the blood-brain barrier effectively, unlike other PARP inhibitors that are substrates for the efflux pump.
This compound vs. other PARP inhibitors crossing the blood-brain barrier.
For researchers, this compound's properties suggest several strategic considerations:
| Parameter | Value / Identity | Details / Notes |
|---|---|---|
| Administered Dose | 60 mg / 100 μCi [¹⁴C]-pamiparib | Single oral dose [1] |
| Recovery of Radioactivity | 84.7% ± 3.5% | Mean cumulative excretion in excreta [1] |
| Fecal Excretion | 2.11% (mean) | Unchanged parent drug [1] |
| Renal Excretion | 1.11% (mean) | Unchanged parent drug [1] |
| Primary Metabolites | M3 (dehydrogenated oxidative product) | Most abundant metabolite in plasma, urine, and feces [1] |
| Other Metabolic Pathways | - N-oxidation
The quantitative data comes from a phase 1, open-label study (NCT03991494) designed to investigate the absorption, metabolism, and excretion of this compound [1].
The metabolic fate of this compound and its potential for interactions with other drugs can be visualized as follows. The diagram illustrates that this compound is primarily metabolized by two CYP450 enzymes, leading to several metabolites, and shows the effects of co-administered drugs.
Diagram of this compound metabolism and key interactions. The diagram shows that this compound is metabolized mainly by CYP2C8 and CYP3A enzymes [1]. Metabolite M3 is the most abundant dehydrogenated oxidative product [1]. This metabolism underpins its drug-drug interaction profile: co-administration with a strong CYP3A inducer (e.g., rifampin) significantly reduces this compound exposure, while a strong CYP3A inhibitor (e.g., itraconazole) has no clinically relevant effect [2].
The table below summarizes key quantitative data from a human mass balance study on the absorption, metabolism, and excretion of a single 60 mg dose of [14C]-pamiparib [1].
| Parameter | Finding |
|---|---|
| Primary Metabolic Pathways | N-oxidation; Oxidation of the pyrrolidine ring [1] |
| Key Enzymes Involved | CYP2C8; CYP3A [1] [2] |
| Most Abundant Metabolite | M3 (a dehydrogenated oxidative product) [1] |
| Fraction of Plasma Radioactivity as Parent Drug | 67.2% ± 10.2% (unchanged pamiparib) [1] |
| Time to Maximum Plasma Concentration (t~max~) | Median 2.00 hours (range: 1.00–3.05 hours) [1] |
| Terminal Half-Life (t~1/2~) | Geometric mean 28.7 hours [1] |
| Total Recovery of Radioactivity in Excreta | 84.7% ± 3.5% [1] |
| Renal Excretion of Unchanged this compound | 1.11% of administered dose [1] |
| Fecal Excretion of Unchanged this compound | 2.11% of administered dose [1] |
The metabolic pathway of this compound can be visualized as follows, illustrating the key processes and enzymes involved:
This compound Metabolism and Excretion Pathway
The foundational data on this compound's metabolism comes from a phase 1 open-label study (NCT03991494; BGB-290-106) [1].
The metabolism profile of this compound has direct implications for its clinical use and further development.
This document provides a framework for designing clinical trials of pamiparib, a selective and potent PARP1/2 inhibitor. Its favorable pharmacokinetic (PK) profile and ability to penetrate the blood-brain barrier make it a candidate for treating various solid tumors, including glioblastoma and small cell lung cancer (SCLC) [1] [2] [3].
This compound induces synthetic lethality in tumor cells with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations [1]. Unlike some other PARP inhibitors, this compound is not a substrate for P-glycoprotein (P-gp), which enhances its penetration of the blood-brain barrier, making it particularly suitable for treating brain tumors like glioblastoma [1] [2]. Furthermore, this compound exhibits strong PARP-DNA trapping activity, leading to more persistent DNA damage and increased cancer cell death [1]. It also shows strong synergy with temozolomide (TMZ), a standard therapy for glioblastoma, and can reverse TMZ resistance in preclinical models [1] [2].
Recent trials investigate this compound as monotherapy and combination therapy across different cancer types and treatment settings.
Example 1: Consolidation Therapy in Limited-Stage SCLC (Phase II) This design evaluates this compound as maintenance therapy after successful initial chemoradiation [3].
Example 2: Population PK Modeling to Inform Dosing A population PK study in glioblastoma patients receiving 60 mg twice daily provides critical insights for dosing optimization [4].
The table below summarizes the quantitative findings from the population pharmacokinetic analysis.
Table 1: Key Population Pharmacokinetic Parameters of this compound (60 mg BID) in Glioblastoma Patients [4]
| Parameter | Symbol | Population Estimate | Significant Covariates |
|---|---|---|---|
| Absorption Rate Constant | Ka | 1.58 h⁻¹ | None identified |
| Apparent Clearance | CL/F | 2.59 L/h | Age |
| Apparent Volume of Distribution | V/F | 44 L | Creatinine Clearance |
| Unbound Fraction | fu | 0.041 | Not Applicable |
This section details the standard modules for a this compound clinical trial protocol.
3.1. Study Population & Eligibility
3.2. Recommended Dosage and Administration The recommended dose is 60 mg taken orally twice daily for glioblastoma monotherapy, based on early phase trials [4]. For consolidation therapy in SCLC, a dose of 40 mg twice daily is being investigated [3]. Doses should be taken approximately 12 hours apart, with or without food.
3.3. Primary and Secondary Endpoints
3.4. Statistical Considerations
The following diagrams and protocols outline key experimental workflows for biomarker and pharmacokinetic components.
Diagram 1: Biomarker Analysis Workflow for Exploratory Endpoints [3]
Diagram 2: Population Pharmacokinetic Modeling Workflow [4]
This compound's distinct pharmacological profile supports its clinical development across multiple cancer types. Successful trial design should leverage population PK modeling for dose justification, incorporate robust biomarker strategies, and carefully manage toxicity, particularly in combination regimens. The ongoing research indicates a promising direction for optimizing this compound's use through lower, more targeted dosing and patient selection based on DNA damage response deficiencies.
The combination leverages the concept of synthetic lethality and directly targets a key resistance mechanism to TMZ.
The diagram below visualizes this synergistic mechanism of action.
Clinical trials have evaluated this compound in combination with radiotherapy (RT) and/or TMZ in both newly diagnosed and recurrent glioblastoma. The data demonstrates encouraging disease control and a potential to benefit the poor-prognosis unmethylated MGMT population [3] [4].
Table 1: Key Efficacy Outcomes from a Phase Ib/II Study (NCT03150862) [3]
| Patient Population | Treatment Arm | Disease Control Rate (DCR) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
|---|---|---|---|---|
| Treatment-naïve, MGMT unmethylated | This compound + RT | 67.9% | 11.3% | 12.8 months |
| Recurrent/Refractory (All MGMT) | This compound + TMZ | 40.9% | 13.6% | 7.3 months |
Table 2: Safety Profile of Combination Regimens [3]
| Treatment Arm | Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | Serious TEAEs | Most Common TEAEs |
|---|---|---|---|
| Arm A: this compound + RT (Newly Diagnosed) | 55.0% | 36.7% | Fatigue, Nausea |
| Arm B: this compound + RT + TMZ (Newly Diagnosed) | 44.4% | 22.2% | Fatigue, Nausea |
| Arm C: this compound + TMZ (Recurrent) | 66.0% | 38.3% | Fatigue, Nausea, Cytopenias* |
Note: Treatment-emergent cytopenia (e.g., anemia, neutropenia) was a notable adverse effect but was generally manageable and reversible with dose modifications [3] [5].
The following protocols are synthesized from the referenced clinical trials and can serve as a guideline for preclinical or clinical study design.
This protocol is designed to evaluate the synergistic anti-proliferative effects of this compound and TMZ in glioma cell lines.
This regimen was established as the recommended Phase II dose in the NCT03150862 study [3].
This protocol outlines the combination therapy for patients with recurrent or progressive disease [3] [5].
The workflow for the key clinical trial is summarized in the diagram below.
The combination of this compound and TMZ is a scientifically grounded strategy for glioblastoma. Its ability to potentially overcome MGMT-mediated resistance is particularly valuable for the unmethylated patient population [3]. However, several challenges and future directions must be considered.
The strategic combination of poly (ADP-ribose) polymerase inhibitors (PARPi) with immune checkpoint inhibitors (ICIs) represents a promising frontier in cancer therapeutics that leverages synergistic mechanisms to overcome tumor resistance. PARPi, including the investigational agent pamiparib, exert their primary anti-tumor effects through synthetic lethality in tumors with deficient homologous recombination (HR) repair pathways, particularly those harboring BRCA1/2 mutations. This synthetic lethality occurs when PARP inhibition prevents repair of DNA single-strand breaks, which collapse into double-strand breaks during DNA replication; in HR-deficient cells, these lesions become lethal [1] [2]. Beyond this direct cytotoxic effect, emerging research has revealed that PARPi significantly influence the tumor immune microenvironment (TIME) through multiple immunomodulatory mechanisms [3].
The scientific premise for combining this compound with PD-1/PD-L1 inhibitors rests on compelling mechanistic interactions. DNA damage induced by PARPi activates the cGAS-STING pathway, leading to increased production of type I interferons that enhance tumor immunogenicity and promote T-cell infiltration [3]. Additionally, PARPi have been demonstrated to upregulate PD-L1 expression on tumor cells through activation of the JAK2/STAT3 signaling pathway, creating a compensatory immune resistance mechanism that can be effectively targeted with PD-1/PD-L1 blockers [4]. This combination strategy simultaneously increases tumor antigenicity through enhanced DNA damage while blocking adaptive immune resistance pathways, resulting in synergistic anti-tumor activity [2] [3] [4].
This compound (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2 with distinctive pharmacological properties. Preclinical studies demonstrate that this compound exhibits 16-fold greater potency than olaparib in BRCA1-mutated MDA-MB-436 breast cancer xenograft models [1]. A key differentiator of this compound is its favorable blood-brain barrier penetration, which is not compromised by efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) that limit central nervous system exposure to other PARPi [1]. This property makes this compound particularly relevant for treating tumors with brain metastases or primary brain malignancies. This compound effectively inhibits PARP enzymatic activity at low doses, with oral administration of just 3 mg/kg sufficient to abrogate PARylation in brain tumor tissues [1].
Groundbreaking research has demonstrated that this compound treatment significantly upregulates PD-L1 expression on cancer cells, creating a rational basis for combination with PD-1/PD-L1 inhibitors. In pancreatic cancer models, this compound induced dose-dependent and time-dependent PD-L1 upregulation through activation of the JAK2/STAT3 pathway [4]. This increased PD-L1 expression represents an adaptive immune resistance mechanism that can be exploited therapeutically by adding PD-L1 blockade. In vivo studies showed that while this compound monotherapy attenuated tumor growth, combination with PD-L1 inhibitors resulted in significantly enhanced therapeutic efficacy compared to either agent alone [4]. The combination approach altered the tumor immune microenvironment, notably increasing CD8+ T cell infiltration and activity, suggesting robust immune-mediated anti-tumor responses [4].
Table 1: Key Preclinical Findings Supporting this compound and PD-L1 Inhibitor Combination
| Experimental Model | Treatment Conditions | Key Findings | Reference |
|---|---|---|---|
| Pancreatic cancer cells (SW1990, BxPC-3) | This compound (5-100 μM) for 6-24h | Dose- and time-dependent PD-L1 upregulation via JAK2/STAT3 pathway | [4] |
| Mouse allograft tumor model (Pan-02 cells) | This compound (3 mg/kg) twice daily + anti-PD-L1 | Significant tumor growth inhibition; altered immune microenvironment | [4] |
| BRCA-mutated cancer models | PARPi + anti-PD-1/PD-L1 | Increased CD8+ T cell infiltration and activation; synergistic anti-tumor effect | [3] |
| Intracranial xenograft models | This compound + temozolomide | Improved blood-brain barrier penetration; efficacy in brain tumor models | [1] |
The compelling preclinical evidence for this compound combination therapy has transitioned to clinical evaluation. While specific clinical trials focusing on this compound with PD-L1 inhibitors are ongoing, the broader category of PARPi-ICI combinations has demonstrated promising results in various malignancies. The JASPER trial (NCT04633902) is specifically evaluating the combination of this compound with the PD-1 inhibitor tislelizumab in patients with advanced solid tumors [3]. Preliminary data from other PARPi-ICI combinations provide supportive evidence for this approach, showing enhanced response rates in ovarian cancer, breast cancer, and prostate cancer patients [2] [3]. However, challenges remain regarding optimal patient selection, management of overlapping toxicities, and understanding resistance mechanisms.
Objective: To evaluate the effect of this compound on PD-L1 expression in cancer cell lines and elucidate the underlying molecular mechanisms.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Flow Cytometry Analysis:
Western Blot Analysis:
Data Analysis:
Objective: To evaluate the synergistic effect of this compound and PD-L1 blockade on T-cell mediated killing of cancer cells.
Materials and Reagents:
Procedure:
Immune Cell Activation:
Target Cell Preparation:
Co-culture Assay:
Cytotoxicity Assessment:
Data Analysis:
Objective: To evaluate the anti-tumor efficacy and immune modulation of this compound combined with PD-L1 inhibitors in immunocompetent mouse models.
Materials:
Procedure:
Tumor Inoculation:
Treatment Protocol:
Tumor Monitoring and Tissue Collection:
Immune Profiling of Tumor Microenvironment:
Data Analysis:
Table 2: In Vivo Dosing Regimens for Combination Therapy
| Component | Route | Dose | Frequency | Formulation | Treatment Duration |
|---|---|---|---|---|---|
| This compound | Oral gavage | 3 mg/kg | Twice daily | 0.5% methylcellulose/0.1% Tween-80 | 2-3 weeks |
| Anti-PD-L1 | Intraperitoneal | 200 μg | Twice weekly | PBS | 2-3 weeks |
| Vehicle control | Oral gavage | Equivalent volume | Twice daily | 0.5% methylcellulose/0.1% Tween-80 | 2-3 weeks |
The sequence and timing of this compound and PD-L1 inhibitor administration significantly impact treatment efficacy. Based on mechanistic insights, a priming period with this compound before introducing PD-L1 blockade may maximize synergy. Recommended approach:
Comprehensive biomarker assessment is essential for identifying responsive populations and monitoring treatment effects:
Tumor Cell-Intrinsic Biomarkers:
Immune Biomarkers:
Combination therapy may increase incidence of immune-related adverse events (irAEs) overlapping with PARPi toxicities. Key considerations:
The combination of this compound with PD-L1 checkpoint inhibitors represents a mechanistically rational approach that leverages the interplay between DNA damage response and anti-tumor immunity. The compiled protocols provide a framework for preclinical evaluation of this promising combination therapy. Key advantages include the ability of this compound to enhance tumor immunogenicity through increased neoantigen exposure and activate innate immune signaling via the cGAS-STING pathway, while simultaneously inducing PD-L1 expression that creates a vulnerable target for checkpoint blockade [3] [4].
Future research directions should focus on optimizing treatment schedules, identifying predictive biomarkers for patient selection, and understanding resistance mechanisms. Additionally, exploration of triple combinations incorporating targeted therapies, anti-angiogenics, or other immunomodulators may further enhance efficacy. The distinctive blood-brain barrier penetration of this compound warrants special investigation for primary brain tumors and brain metastases [1]. As clinical development progresses, these application notes and protocols will serve as a foundation for translating this promising combination into improved outcomes for cancer patients.
The table below summarizes key clinical trial findings for pamiparib-based therapies in ovarian cancer.
| Trial / Study | Phase | Patient Population | Intervention | Key Efficacy Findings | Key Safety Findings |
|---|
| POST-PARPi [1] | Ib/II | Platinum-resistant ovarian cancer, prior PARPi treatment (n=29) | this compound + Surufatinib | • 6-month PFS rate: 46.7% • Median OS: 14.7 months • ORR: 6.9% • DCR: 69% | Most frequent Grade 3/4 TRAEs: • Thrombocytopenia (20.7%) • Anemia (17.2%) • Neutropenia (13.8%) | | AI-Guided Combination (Preclinical) [2] | Preclinical | Ovarian cancer cell lines (A2780) & xenograft models | this compound + Anlotinib | • Synergistic inhibition of cell proliferation, migration, and stemness • Mechanism: Inhibition of PI3K/Akt signaling pathway | Not the primary focus of the study; combination was tolerated in vivo. |
This protocol is based on the POST-PARPi trial for patients with PARP-pretreated, platinum-resistant ovarian cancer [1].
Patient Selection:
Dosing and Schedule:
Dose Modification Rules:
Efficacy Assessment:
Exploratory Biomarker Analysis:
This protocol is derived from a study that used AI and metabolomics to discover a synergistic combination for ovarian cancer treatment [2].
In Vitro Assays:
In Vivo Efficacy Study:
Mechanistic Investigation:
The following diagram illustrates the proposed synergistic mechanism of this compound and anlotinib in ovarian cancer cells, integrating DNA damage and signaling pathway inhibition.
Diagram: Synergistic Mechanism of this compound and Anlotinib. This model shows how this compound induces DNA damage through PARP trapping while anlotinib concurrently inhibits pro-survival PI3K/Akt signaling and angiogenesis. This dual assault promotes apoptosis and reduces cancer stemness, leading to synergistic antitumor activity [2].
Pamiparib (BGB-290) represents a significant advancement in PARP inhibitor therapeutics with distinct properties that enable enhanced central nervous system (CNS) penetration. As a selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2), this compound exhibits potent PARP-DNA complex trapping activity and demonstrates superior blood-brain barrier (BBB) penetration compared to other agents in its class. These characteristics make it a promising therapeutic candidate for brain malignancies, including glioblastoma and various CNS metastases. Unlike earlier PARP inhibitors such as olaparib, rucaparib, and talazoparib, this compound is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), efflux transporters that significantly limit brain penetration of many therapeutic agents [1].
The unique transport properties of this compound enable effective concentrations to be achieved in brain tumor tissues at doses as low as 3 mg/kg in preclinical models. This exceptional CNS penetration profile, combined with its synergistic activity with DNA-damaging agents like temozolomide (TMZ) and radiation therapy (RT), positions this compound as a strategically important compound for neuro-oncology therapeutic development. Current clinical evaluation focuses on its application in newly diagnosed and recurrent glioblastoma, particularly in patients with unmethylated MGMT promoter status who typically demonstrate limited response to standard temozolomide chemotherapy [2] [3].
This compound exerts its antitumor effects through two primary mechanisms: catalytic inhibition of PARP enzyme activity and PARP-DNA complex trapping. PARP enzymes, particularly PARP1 and PARP2, play crucial roles in the base excision repair (BER) pathway, detecting and repairing DNA single-strand breaks (SSBs). By binding to the catalytic domain of PARP1/2, this compound prevents the synthesis of poly (ADP-ribose) (PAR) chains, which are essential for recruiting DNA repair proteins to sites of damage [1] [4]. More importantly, this compound stabilizes PARP-DNA complexes at damaged DNA sites, preventing their dissociation and resulting in the accumulation of replication forks that collapse into lethal DNA double-strand breaks (DSBs) during DNA replication [1].
Synthetic Lethality in HR-Deficient Cells: this compound exhibits selective toxicity toward cancer cells with deficiencies in homologous recombination (HR) repair pathways, particularly those harboring BRCA1/2 mutations. This concept of synthetic lethality exploits the dependency of HR-deficient cells on PARP-mediated DNA repair mechanisms. When both pathways are compromised, cancer cells accumulate excessive DNA damage leading to cell death, while normal cells with functional HR pathways remain viable [1].
Chemosensitization and Radiosensitization: this compound potently enhances the efficacy of DNA-damaging agents such as temozolomide and radiation therapy. By inhibiting PARP-mediated repair of DNA damage induced by these treatments, this compound increases the accumulation of lethal lesions, particularly in tumor cells. This synergistic interaction provides the rationale for combination therapies in glioblastoma and other solid tumors [1] [2].
The exceptional CNS penetration of this compound stems from its unique interaction with efflux transporters at the blood-brain barrier. Unlike many other PARP inhibitors, this compound is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), two major efflux pumps that actively transport substances back into the bloodstream, significantly limiting brain penetration of many therapeutic agents [1] [4]. This property allows this compound to achieve therapeutic concentrations in brain tumor tissues, overcoming a major limitation that has hindered the development of other targeted therapies for CNS malignancies.
Table 1: Comparative PARP Inhibitor Properties at the Blood-Brain Barrier
| PARP Inhibitor | P-gp Substrate | BCRP Substrate | BBB Penetration | CNS Efficacy in Preclinical Models |
|---|---|---|---|---|
| This compound | No | No | High | Significant tumor growth inhibition in intracranial models |
| Olaparib | Yes | Yes | Low | Limited efficacy in intracranial models |
| Rucaparib | Yes | Not reported | Low | Limited efficacy in intracranial models |
| Talazoparib | Yes | Not reported | Low | Limited efficacy in intracranial models |
| Veliparib | Yes | Not reported | Low | Limited efficacy in intracranial models |
This compound demonstrates favorable oral bioavailability with rapid absorption following oral administration. Population pharmacokinetic modeling in glioblastoma patients indicates that a one-compartment model with first-order absorption and elimination best describes this compound's plasma concentration-time profile. The population estimates for key pharmacokinetic parameters include an absorption rate constant (Ka) of 1.58 h⁻¹, apparent volume of distribution (V/F) of 44 L, and apparent clearance (CL/F) of 2.59 L/h [4]. The unbound fraction of this compound in plasma is approximately 0.041 (4.1%), which represents the pharmacologically active moiety available for tissue distribution and target engagement [4].
Covariate Effects: Creatinine clearance significantly influences this compound's volume of distribution, explaining approximately 22% of the interindividual variability (IIV) in this parameter. Age represents another significant covariate, accounting for about 5% of IIV in apparent clearance. These relationships suggest that renal function and patient age should be considered in dosing strategies, particularly in special populations [4].
Dose Optimization Insights: Model simulations suggest that doses as low as 20 mg twice daily may provide adequate therapeutic exposure for target engagement in a general patient population, assuming a target engagement ratio (unbound Css,min/IC₅₀) of 5 or above is sufficient for full target engagement. This finding supports further clinical investigation into dose reduction to optimize the benefit-to-risk ratio of this compound, particularly in combination therapy settings [4].
This compound demonstrates superior brain penetration compared to other PARP inhibitors, achieving therapeutic concentrations in both enhancing and non-enhancing regions of brain tumors. In a phase 0/II trial (NCT04614909), this compound administration resulted in potentially therapeutic concentrations in both newly diagnosed and recurrent glioblastoma patients, confirming its ability to cross the intact blood-brain barrier and reach tumor tissues [4]. Preclinical studies have demonstrated that oral administration of this compound at doses as low as 3 mg/kg is sufficient to abrogate PARylation (a biomarker of PARP inhibition) in brain tumor tissues, indicating robust target engagement [1].
Table 2: Preclinical Efficacy of this compound in Various Cancer Models
| Cancer Model | Treatment | Efficacy Outcome | Reference |
|---|---|---|---|
| BRCA1-mutated MDA-MB-436 breast cancer xenograft | This compound monotherapy | 16-fold more potent than olaparib | [1] |
| SCLC-derived, TMZ-resistant H209 intracranial xenograft | This compound + TMZ | Significant tumor inhibition and prolonged lifespan | [1] |
| Intracranial tumor models | This compound + TMZ | Overcame TMZ resistance; strong synergy | [1] |
| Glioblastoma cell lines | This compound + TMZ | Potentiated antiproliferative effects | [2] |
Table 3: Key Pharmacokinetic Parameters of this compound from Population PK Modeling
| Parameter | Population Estimate | Interindividual Variability (IIV) | Significant Covariates |
|---|---|---|---|
| Absorption rate constant (Ka) | 1.58 h⁻¹ | Not reported | None identified |
| Apparent clearance (CL/F) | 2.59 L/h | ~5% IIV explained by age | Age |
| Apparent volume of distribution (V/F) | 44 L | ~22% IIV explained by CrCl | Creatinine clearance |
| Unbound fraction (fu) | 0.041 (4.1%) | Not reported | None identified |
| Elimination half-life (t₁/₂) | 11.8 h (calculated) | Not reported | - |
Table 4: Clinical Efficacy of this compound Combinations in Glioblastoma Trials
| Patient Population | Treatment Regimen | Disease Control Rate | Objective Response Rate | Median Overall Survival |
|---|---|---|---|---|
| Treatment-naïve MGMT unmethylated glioblastoma | This compound + RT | 67.9% | 11.3% | 12.8 months |
| Recurrent/refractory glioblastoma (MGMT methylated & unmethylated) | This compound + TMZ | 40.9% | 13.6% | 7.3 months |
| Newly diagnosed MGMT unmethylated glioblastoma | This compound + RT + TMZ | Data pending | Data pending | Data pending |
Purpose: To evaluate the inhibitory activity of this compound against PARP enzymes and determine IC₅₀ values.
Materials and Reagents:
Procedure:
Data Analysis:
Purpose: To measure this compound's ability to trap PARP-DNA complexes using fluorescence polarization.
Materials and Reagents:
Procedure:
Data Analysis:
Purpose: To determine the growth-inhibitory activity of this compound in tumor cell lines with various genetic backgrounds.
Materials and Reagents:
Procedure:
Data Analysis:
Purpose: To evaluate this compound penetration across the blood-brain barrier and target engagement in brain tumor tissues.
Materials and Reagents:
Procedure:
Data Analysis:
Based on phase Ib/II study results (NCT03150862), the following dosing regimens have been established for this compound in glioblastoma patients:
Arm A: Newly Diagnosed MGMT Unmethylated Glioblastoma (this compound + Radiation Therapy)
Arm C: Recurrent/Refractory Glioblastoma (this compound + Temozolomide)
Arm B: Newly Diagnosed MGMT Unmethylated Glioblastoma (this compound + RT + TMZ)
Management of Treatment-Emergent Adverse Events (TEAEs):
Dose Reduction Scheme:
This compound represents a significant advancement in PARP inhibitor therapy for brain malignancies due to its unique ability to achieve therapeutic concentrations in the CNS. The combination of potent PARP inhibition, strong PARP-DNA trapping activity, and superior blood-brain barrier penetration distinguishes this compound from other agents in its class. Current clinical evidence supports its continued development in glioblastoma, particularly for patients with unmethylated MGMT status who have limited therapeutic options.
Future research directions should focus on:
The ongoing clinical evaluation of this compound (NCT03150862, NCT04614909) continues to generate valuable insights into its safety profile, efficacy, and optimal integration into neuro-oncology treatment paradigms. With its favorable CNS penetration profile and demonstrated clinical activity, this compound holds substantial promise for addressing the significant unmet needs in brain tumor therapy.
Pamiparib (BGB-290) is a potent, selective, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) with significant clinical potential for cancer therapy, particularly for central nervous system malignancies. Unlike some other PARP inhibitors, this compound is not affected by P-glycoprotein (P-gp) efflux pump activity, which contributes to its favorable distribution profile in tumor tissues, including those with P-gp overexpression, and enables enhanced blood-brain barrier penetration [1]. These characteristics make this compound a promising candidate for treating brain tumors and overcoming resistance mechanisms that limit the efficacy of other PARP inhibitors.
Mass spectrometry imaging (MSI) has emerged as a powerful analytical technique that enables the visualization of drug distribution within biological tissues while maintaining spatial context. This technology allows researchers to correlate drug localization with histological features, metabolic heterogeneity, and specific tumor microenvironment factors, providing a comprehensive understanding of drug penetration and distribution patterns [2]. The multimodal imaging approach combining MSI with complementary techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), immunofluorescence, and spatial metabolomics offers unprecedented insights into drug disposition and potential resistance mechanisms.
This document presents detailed application notes and standardized protocols for studying this compound distribution using mass spectrometry imaging, with particular emphasis on its homogeneous distribution in tumor tissues regardless of P-gp expression status and its superior brain penetration compared to other PARP inhibitors like olaparib [1].
This compound demonstrates several distinctive pharmaceutical properties that contribute to its favorable distribution profile:
PARP Inhibition Potency: this compound exhibits exceptional PARP1 and PARP2 inhibition, with IC50 values of 1.3 nM and 0.9 nM, respectively [3]. In cellular PARylation assays, this compound inhibited PARP activity with an IC50 of 0.2 nM, demonstrating superior potency compared to other PARP inhibitors.
P-gp Independence: Unlike olaparib and other PARP inhibitors, this compound is not a substrate for P-glycoprotein efflux pumps, enabling consistent distribution even in tumors with upregulated drug efflux mechanisms [1]. This property is particularly valuable for overcoming multidrug resistance in cancer therapy.
Blood-Brain Barrier Penetration: this compound achieves significantly higher concentrations in brain tissue compared to olaparib, with a favorable brain/plasma ratio that supports its application for primary and metastatic brain tumors [1].
Table 1: Key Pharmaceutical Properties of this compound
| Property | Value/Characteristic | Significance |
|---|---|---|
| PARP1 IC₅₀ | 1.3 nM | High potency for target enzyme |
| PARP2 IC₅₀ | 0.9 nM | High potency for target enzyme |
| Cellular PARylation IC₅₀ | 0.2 nM | Superior cellular activity |
| P-gp Substrate | No | Not affected by efflux pumps |
| Brain Penetration | High | Therapeutic potential for CNS malignancies |
| Oral Bioavailability | High | Favorable for clinical administration |
Proper sample preparation is crucial for maintaining tissue integrity and obtaining accurate, reproducible MSI results:
Tissue Collection and Preservation: Collect tumor tissues immediately after sacrifice and flash-freeze in liquid nitrogen-cooled isopentane to preserve metabolic state and prevent analyte redistribution. Avoid using Optimal Cutting Temperature compound (OCT) as it interferes with MS analysis [2].
Sectioning: Cut tissue sections at 6-20 μm thickness using a cryostat microtome maintained at -20°C. Thaw-mount sections onto appropriate microscope slides (ITO-coated slides for Bruker MALDI-TOF/TOF, plain glass slides for Thermo MALDI-LTQ-Orbitrap) [2].
Matrix Application: Apply α-cyano-4-hydroxycinnamic acid (HCCA) matrix for positive ion mode this compound detection using an automatic sprayer system. Prepare HCCA at 5-10 mg/mL in 50% acetonitrile with 0.1% trifluoroacetic acid. For spatial metabolomics, additionally apply 1,5-diaminonaphthalene (DAN) matrix at 7 mg/mL in 90% methanol for negative ion mode analysis [1].
Internal Standard Application: Apply deuterated this compound ([13C2,15N2]this compound) as internal standard prior to matrix application using the same automated sprayer system to ensure uniform distribution and enable signal normalization [1] [2].
MSI Analysis: Perform MSI analysis using a MALDI-time-of-flight (TOF) mass spectrometer or similar instrument equipped with a high-precision laser source. Set the laser diameter to achieve 10-100 μm pixel resolution for detailed spatial distribution analysis [1].
Spatial Resolution: For overview distribution, use 100 μm pixel size. For cellular-level resolution and correlation with immunofluorescence, use 10 μm pixel size [1].
Mass Spectrometry Conditions: Operate in positive electrospray ionization mode with multiple reaction monitoring (MRM). Monitor the transition m/z 299.0 → 133.0 for this compound and m/z 303.0 → 134.9 for the internal standard [4]. Set capillary voltage to 3.00 kV, desolvation temperature to 500°C, and optimize gas flow parameters (desolvation gas: 1000 L/h, cone gas: 150 L/h) [4].
Spectral Acquisition: Collect mass spectra in the range of m/z 50-1000 to simultaneously capture drug distribution and endogenous metabolite profiles. Use a laser repetition rate of 2000 Hz and 200 shots per pixel for optimal signal-to-noise ratio [1].
Image Generation: Process raw data using appropriate MSI software. Normalize this compound signal intensity against the deuterated internal standard to correct for matrix effects and ionization efficiency variations across the tissue section [1].
Spatial Metabolomics: Perform untargeted analysis on serial sections using both HCCA and DAN matrices. Annotate metabolites using accurate mass matching (mass error < 5 ppm) and MS/MS fragmentation patterns against in-house databases [1].
Co-registration: Align MSI images with consecutive sections stained with hematoxylin and eosin (H&E) or immunofluorescence markers using image registration algorithms to correlate drug distribution with tissue morphology and biomarker expression [1].
Chromatographic Conditions: Use a Waters BEH C18 column (50 × 2.1 mm, 1.7 μm) with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Apply a gradient elution: 10% B at 0 min, increasing to 100% B by 1.5 min, maintaining for 1.6 min, then returning to 10% B [4].
Sample Preparation: Precipitate plasma and tissue homogenate proteins with methanol (1:3 sample:methanol ratio). Centrifuge at 14,000 × g for 10 min and collect supernatant for analysis [4].
Quantitation: Use a linear calibration curve ranging from 0.5-1000 nM this compound with lower limit of quantitation (LLOQ) of 0.5 nM. Ensure intra- and inter-day precision and accuracy within ±15% [4].
Perform untargeted spatial metabolomics to identify 591+ compounds comprising amino acids, nucleotides, and lipids. Analyze distribution patterns of key metabolites including free fatty acids (mediators of cell proliferation and immune response modulation), arginine and proline (frequently altered in solid tumors), and glutathione (linked to hypoxia-mediated drug resistance) [1].
Research findings consistently demonstrate favorable distribution characteristics for this compound:
Homogeneous Distribution: MSI reveals homogeneous distribution of this compound in both wild-type and P-gp-overexpressing ovarian cancer models (A2780 WT and A2780P-gp), directly demonstrating that this compound is not a P-gp substrate [1].
Superior Tumor Penetration: this compound shows significantly better tumor penetration compared to olaparib, with total this compound concentrations approximately 5-fold higher than olaparib in both wild-type and P-gp-overexpressing tumors as quantified by LC-MS/MS [1].
Brain Penetration: this compound achieves significantly higher concentrations in brain tissue compared to olaparib, with a favorable brain/plasma ratio of 0.4 compared to 0.1 for olaparib, supporting its potential for treating brain tumors [1].
Table 2: Quantitative Distribution Comparison of this compound vs. Olaparib
| Parameter | This compound | Olaparib | Experimental Model |
|---|---|---|---|
| Tumor Concentration (A2780 WT) | 1250 ng/g | 250 ng/g | Ovarian cancer xenograft |
| Tumor Concentration (A2780 P-gp) | 1150 ng/g | 230 ng/g | P-gp-overexpressing ovarian cancer |
| Brain Concentration | 400 ng/g | 100 ng/g | Mouse pharmacokinetic study |
| Brain/Plasma Ratio | 0.4 | 0.1 | Mouse pharmacokinetic study |
| Detection by MSI | Yes | Undetectable | Ovarian cancer models |
Human mass balance studies provide critical insights into this compound disposition:
Absorption and Elimination: this compound is rapidly absorbed with median Tmax of 2.00 hours (range: 1.00-3.05 hours) and exhibits biphasic elimination with geometric mean terminal half-life of 28.7 hours [3].
Excretion: Mean cumulative excretion of [14C]-pamiparib-derived radioactivity is 84.7% ± 3.5%, with feces as the major excretion route [3].
Metabolism: this compound is primarily cleared through metabolism via N-oxidation and oxidation of the pyrrolidine ring, with cytochrome P450 enzymes CYP2C8 and CYP3A involved in its metabolism [3]. A dehydrogenated oxidative product (M3) is the most abundant metabolite in biosamples.
Renal Excretion: Only 1.11% of the administered dose is excreted unchanged in urine, indicating low renal clearance of the parent drug [3].
The following diagram illustrates the comprehensive multimodal workflow for this compound distribution analysis:
Diagram 1: Comprehensive Workflow for this compound Distribution Analysis - This diagram illustrates the integrated multimodal approach for studying this compound distribution, from sample preparation through data integration.
The MSI distribution protocol for this compound has several critical applications in oncology drug development:
Overcoming Resistance: this compound's homogeneous distribution in P-gp-overexpressing tumors supports its use after olaparib treatment failure, particularly in cases where acquired resistance involves P-gp upregulation [1].
Brain Tumor Therapy: The favorable brain penetration of this compound provides a strong rationale for its development in glioblastoma and other primary brain tumors or metastatic brain lesions. Clinical trials (NCT03150862) have demonstrated promising results with this compound combinations in glioblastoma patients [5].
Biomarker Discovery: Spatial metabolomics combined with drug distribution analysis enables identification of metabolic biomarkers associated with treatment response and resistance, particularly metabolites linked to hypoxia and glutathione metabolism [1].
Clinical Correlation: The methodology enables correlation of drug distribution with antitumor efficacy and resistance mechanisms in clinical samples, potentially guiding patient stratification and combination therapy strategies [1].
Sensitivity Optimization: If this compound signal is weak, optimize matrix application to ensure homogeneous crystal formation and efficient analyte extraction. Verify matrix pH to promote protonation of this compound.
Spatial Resolution Limitations: For cellular resolution studies, use the 10 μm pixel size setting, but be aware that this increases acquisition time and data file size substantially.
Quantitation Normalization: Always normalize MSI signals using the deuterated internal standard to account for spatial variations in ionization efficiency.
Tissue Integrity: Maintain consistent freezing protocols to prevent ice crystal formation that can disrupt tissue morphology and analyte localization.
The mass spectrometry imaging protocol for this compound provides a robust methodology for visualizing drug distribution in tumor tissues with high spatial resolution. The key advantage of this compound lies in its homogeneous distribution regardless of P-gp expression status and its superior brain penetration compared to other PARP inhibitors. The multimodal approach integrating MSI with LC-MS/MS, spatial metabolomics, and immunohistochemistry offers a comprehensive platform for understanding drug distribution, tumor heterogeneity, and resistance mechanisms. These protocols support the continued development of this compound for cancers with limited treatment options, particularly brain tumors and malignancies with multidrug resistance phenotypes.
The determination of drug concentrations in both plasma and tumor tissue is crucial for the development of oncology drugs, particularly for those targeting the brain. An LC-MS/MS method has been developed and fully validated for quantifying total and unbound pamiparib (BGB-290), a potent and selective PARP1/2 inhibitor, in human plasma and brain tumor tissues [1].
This method is especially valuable for clinical trials involving glioblastoma patients, as it enables the assessment of this compound's pharmacokinetics (PK) and its penetration across the blood-brain barrier [1] [2]. The method's high sensitivity and reliability make it suitable for supporting Phase 0 neuro-oncology trials and optimizing dosing regimens [1] [2].
Here is the complete experimental protocol for quantifying this compound, from sample preparation to instrumental analysis.
The table below summarizes the key parameters for the LC-MS/MS analysis.
| Parameter | Specification | | :--- | :--- | | Column | Waters BEH C18 (50 x 2.1 mm, 1.7 µm) | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | 0.1% Formic acid in acetonitrile | | Flow Rate | 0.25 mL/min | | Gradient Program | Time (min) | %B | | | 0.0 | 10% | | | 0.5 | 10% | | | 1.5 | 100% | | | 3.1 | 100% | | | 3.2 | 10% | | | 5.5 | 10% | | Column Temperature | 35°C | | Injection Volume | 2-5 µL |
The bioanalytical method was validated according to standard criteria, with key results summarized below.
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 1000 nM |
| Lower Limit of Quantification (LLOQ) | 0.5 nM |
| Intra-day Precision (RSD%) | Within accepted criteria (e.g., <15%) |
| Inter-day Precision (RSD%) | Within accepted criteria (e.g., <15%) |
| Accuracy | Within accepted criteria (e.g., ±15%) |
| Long-term Stability in Plasma (-80°C) | At least 6 months |
The method demonstrated excellent specificity, with no interference from endogenous plasma components. Evaluations of matrix effect and recovery also fell within acceptable limits, ensuring robust and reproducible quantification [1].
This validated method has been successfully applied in clinical studies to characterize the pharmacokinetics of this compound, providing critical insights for dose optimization.
To help visualize the entire process, below is a flowchart of the analytical workflow.
This compound (BGB-290) is an investigational, highly selective oral poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) inhibitor that has demonstrated potent PARP-DNA complex trapping and significant central nervous system penetrance in preclinical models. Unlike some other PARP inhibitors, this compound is not a substrate of P-glycoprotein, which enhances its ability to cross the blood-brain barrier and potentially treat brain tumors. [1] [2] The drug has shown promising antitumor activity in early-phase clinical studies, particularly in patients with BRCA-mutated malignancies and homologous recombination deficiency (HRD) positive tumors. [3] [4]
Understanding drug-drug interactions (DDIs) is critical in clinical development as they can significantly alter a drug's pharmacokinetics, potentially leading to reduced efficacy or increased toxicity. For this compound, which is primarily metabolized by cytochrome P450 3A (CYP3A) and to a lesser extent by CYP2C8, interactions with CYP3A inhibitors and inducers are of particular concern. [1] This document provides comprehensive application notes and experimental protocols for assessing this compound DDIs, supporting researchers in designing rigorous DDI studies during drug development.
This compound exerts its antitumor effects through dual mechanisms of action: inhibition of PARP enzymatic activity and trapping of PARP-DNA complexes at sites of DNA damage. This leads to accumulation of DNA damage and ultimately synthetic lethality in cancer cells with deficient DNA repair mechanisms, particularly those with BRCA1/2 mutations or homologous recombination deficiencies. [2] Preclinical studies have demonstrated that this compound is 16-fold more potent than olaparib in BRCA1-mutated xenograft models and shows strong synergy with temozolomide (TMZ) in overcoming TMZ resistance in intracranial tumor models. [2]
Population pharmacokinetic modeling of this compound has characterized its disposition kinetics using a one-compartment model with first-order absorption and elimination. The estimated population parameters for total drug include an apparent clearance (CL/F) of 2.59 L/h, apparent volume of distribution (V/F) of 44 L, and absorption rate constant (Ka) of 1.58 h⁻¹. The unbound fraction of this compound in plasma is approximately 0.041 (4.1%), which is important for understanding its tissue distribution and target engagement. [5]
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Comments |
|---|---|---|
| Recommended Dose | 60 mg twice daily | Established as RP2D in phase 1 studies [3] |
| Tmax | 1-2 hours | Rapid absorption after oral administration [1] |
| Half-life | 13.5 hours | Geometric mean at 60 mg BID [1] |
| Accumulation Ratio (AUC) | 2.37 (95% CI: 1.61-3.50) | At 60 mg BID [1] |
| Primary Metabolic Pathways | CYP3A, CYP2C8 | Identified in in vitro phenotyping [1] |
| Protein Binding | ~96% | Unbound fraction of 4.1% [5] |
| Food Effect | No clinically significant impact | No need for fasting [3] |
In vitro phenotyping studies have revealed that CYP3A-mediated metabolism is the primary clearance pathway for this compound, with CYP2C8 playing a secondary role. This metabolic profile establishes the theoretical foundation for potential interactions with strong CYP3A inhibitors and inducers. Based on the Biopharmaceutics Classification System (BCS), this compound exhibits high permeability, and its absorption is not significantly affected by food, allowing for administration without regard to meals. [1] [3]
Unlike several other PARP inhibitors (olaparib, rucaparib, talazoparib, and veliparib), this compound is not a substrate of P-glycoprotein (P-gp). This unique characteristic significantly enhances its blood-brain barrier penetration and may reduce the potential for DDIs mediated by P-gp inhibitors or inducers. This property is particularly advantageous for treating brain tumors or cerebral metastases and distinguishes this compound from other agents in its class. [1] [2]
A dedicated phase 1 open-label, parallel-group study (NCT03994211) was conducted to evaluate the effects of strong CYP3A inhibitors and inducers on this compound pharmacokinetics in patients with advanced solid tumors. The study employed a fixed-sequence design with two distinct parts to assess each type of interaction separately. [1]
Part A (CYP3A Inducer): Patients received a single oral dose of this compound 60 mg on day 1 (alone), followed by once-daily oral rifampin 600 mg (a strong CYP3A inducer) on days 3-11, with a second this compound 60 mg dose administered concomitantly with rifampin on day 10.
Part B (CYP3A Inhibitor): Patients received a single oral dose of this compound 20 mg on day 1 (alone), followed by once-daily oral itraconazole 200 mg (a strong CYP3A inhibitor) on days 3-8, with a second this compound 20 mg dose administered concomitantly with itraconazole on day 7.
The reduced this compound dose in Part B (20 mg instead of 60 mg) was implemented as a safety precaution to mitigate potential overexposure when co-administered with the strong CYP3A inhibitor itraconazole. [1]
Table 2: Key Design Elements of Clinical DDI Studies
| Study Element | Part A (CYP3A Inducer) | Part B (CYP3A Inhibitor) |
|---|---|---|
| Perpetrator Drug | Rifampin 600 mg QD | Itraconazole 200 mg QD |
| This compound Dose | 60 mg single dose | 20 mg single dose |
| Sample Size | Not specified in available data | Not specified in available data |
| PK Sampling | Pre-dose, 0.5, 1, 2, 4, 6, 9, 12, 24, 48h post-dose | Same as Part A |
| Primary Endpoints | This compound Cmax, AUC0-tlast, AUC0-inf | Same as Part A |
| Statistical Approach | Geometric least-squares mean ratios with 90% CI | Same as Part A |
The DDI studies enrolled adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors that were refractory or resistant to standard therapy. Patients were required to have adequate hematologic, hepatic, and renal function, measured by specific laboratory parameters. Key inclusion criteria included measurable disease per RECIST v1.1 and Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. Prior treatment with a PARP inhibitor was allowed only if discontinued at least 3 months before the first this compound dose. [1]
The primary pharmacokinetic endpoints included this compound maximum observed concentration (Cmax), area under the plasma concentration-time curve from zero to last quantifiable concentration (AUC0-tlast), and area under the curve extrapolated to infinity (AUC0-inf). Secondary endpoints included safety and tolerability, assessed through monitoring of adverse events graded according to National Cancer Institute Common Terminology Criteria v5.0. [1]
Sample Collection and Processing: Blood samples for pharmacokinetic analysis were collected in K2EDTA tubes at predetermined time points: predose, and at 0.5, 1, 2, 4, 6, 9, 12, 24, and 48 hours postdose. Plasma was separated by centrifugation at 1000× g and 4°C for 10 minutes, then stored at -80°C until analysis. [5]
LC-MS/MS Quantification: this compound plasma concentrations were determined using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method with a lower limit of quantification of 1.0 ng/mL. The analysis was performed at Covance Laboratory Services (Salt Lake City, Utah), ensuring adherence to Good Laboratory Practice standards. For population PK modeling studies, both total and unbound this compound concentrations were quantified using a similar validated LC-MS/MS method. [1] [5]
Pharmacokinetic Calculations: Non-compartmental analysis was performed to estimate PK parameters using validated software (e.g., Phoenix WinNonlin). The geometric least-squares (GLS) mean ratios and their 90% confidence intervals were calculated for this compound PK parameters (Cmax, AUC0-tlast, AUC0-inf) with and without co-administered interacting drugs.
Assessment of DDI Magnitude: The effect of CYP3A modulators on this compound exposure was determined by comparing the GLS mean ratios against predefined no-effect boundaries (typically 0.80-1.25). If the 90% CI for the GLS mean ratio fell entirely outside these boundaries, the interaction was considered clinically significant. [1]
Population PK Modeling: Nonlinear mixed-effects modeling was performed using Monolix (2024R1) to simultaneously fit total and unbound this compound plasma concentration data. The covariate model was developed through generalized additive modeling followed by stepwise covariate modeling to identify significant patient factors influencing this compound pharmacokinetics. [5]
The clinical DDI study yielded clear and actionable results regarding this compound's interaction potential:
Effect of Strong CYP3A Inducer: Coadministration with rifampin significantly reduced this compound exposure, with geometric least-squares mean ratios of 0.62 (90% CI: 0.54-0.70) for AUC0-tlast and 0.57 (90% CI: 0.48-0.69) for AUC0-inf, representing a 38-43% reduction in overall exposure. Interestingly, rifampin did not affect this compound Cmax (GLS mean ratio: 0.94; 90% CI: 0.83-1.06). [1]
Effect of Strong CYP3A Inhibitor: Contrary to theoretical expectations, itraconazole coadministration did not significantly affect this compound pharmacokinetics, with GLS mean ratios of 1.05 (90% CI: 0.95-1.15) for Cmax, 0.99 (90% CI: 0.91-1.09) for AUC0-tlast, and 0.99 (90% CI: 0.90-1.09) for AUC0-inf. [1]
Safety Observations: No serious treatment-related adverse events were reported in either part of the DDI study, indicating that the single-dose design was well-tolerated in this patient population. [1]
Based on the DDI study results, the following clinical recommendations can be made:
CYP3A Inhibitors: No this compound dose modifications are necessary when coadministered with strong or moderate CYP3A inhibitors, given the lack of clinically significant interaction observed with itraconazole. [1]
CYP3A Inducers: Dose adjustments should be considered when this compound is coadministered with strong CYP3A inducers. The specific dose increase should be guided by clinical safety and efficacy data, with consideration of the approximately 40% reduction in exposure observed with rifampin coadministration. [1]
Therapeutic Drug Monitoring: For patients requiring concomitant strong CYP3A inducers, therapeutic drug monitoring combined with toxicity assessment may help individualize this compound dosing, particularly given the significant interindividual pharmacokinetic variability observed in population analyses. [5]
Diagram 1: this compound Metabolic Pathways and Drug Interaction Mechanisms. This diagram illustrates this compound's primary metabolism by CYP3A and secondary metabolism by CYP2C8, along with potential interactions with strong CYP3A inhibitors and inducers.
Diagram 2: Clinical DDI Study Design Workflow. This flowchart illustrates the fixed-sequence design used to evaluate the effects of strong CYP3A inducers (Part A) and inhibitors (Part B) on this compound pharmacokinetics in patients with advanced solid tumors.
The comprehensive DDI assessment of this compound demonstrates a well-characterized interaction profile with clear clinical implications. The significant exposure reduction observed with strong CYP3A inducers necessitates dose adjustments, while the lack of interaction with strong CYP3A inhibitors provides flexibility in co-medication management. The unique non-P-gp substrate property of this compound differentiates it from other PARP inhibitors and may contribute to its favorable brain penetration and potentially lower susceptibility to certain transporter-mediated DDIs.
These application notes and experimental protocols provide researchers with a framework for designing and interpreting DDI studies for this compound and similar oncology agents. The integration of controlled clinical studies with population PK modeling offers a robust approach to characterizing drug interaction potential and optimizing dosing strategies in complex patient populations requiring polypharmacy.
Homologous recombination deficiency (HRD) represents a critical cellular state in which tumors lose their ability to effectively repair DNA double-strand breaks through the homologous recombination repair (HRR) pathway. This genomic instability driver results from deficiencies in key DNA repair genes, most notably BRCA1 and BRCA2, but extending to numerous other genes in the HRR pathway. The clinical significance of HRD stems from its role as a predictive biomarker for response to certain targeted therapies, particularly PARP inhibitors (PARPi) like pamiparib and platinum-based chemotherapies. These therapies exploit the concept of synthetic lethality, where the simultaneous disruption of both HRR and base excision repair pathways leads to selective cancer cell death while sparing normal cells. [1] [2]
The prevalence of HRD varies significantly across cancer types, with particularly high rates observed in high-grade serous ovarian cancer (approximately 50%), triple-negative breast cancer (30%), pancreatic ductal adenocarcinoma (up to 24% with BRCA1/2 or PALB2 mutations), and metastatic castration-resistant prostate cancer (approximately 19% with BRCA1/2 mutations). This distribution highlights the importance of HRD testing across multiple oncology domains, especially as PARP inhibitor indications continue to expand based on evolving clinical evidence. The recognition that HRD extends beyond germline BRCA mutations to include somatic mutations and epigenetic modifications in HRR genes has driven the development of comprehensive testing approaches that can detect this therapeutic vulnerability across diverse patient populations. [1] [3] [2]
This compound (BGB-290) is a selective, potent inhibitor of PARP1 and PARP2 enzymes with distinctive properties that differentiate it from other PARP inhibitors. Preclinical studies have demonstrated that this compound exhibits 16-fold greater potency than olaparib in BRCA1-mutated MDA-MB-436 breast cancer xenograft models, highlighting its robust antitumor activity. The compound demonstrates excellent selectivity for both PARP1 and PARP2 over other PARP family members, with strong PARP-trapping activity that contributes to its cytotoxic effects in HR-deficient cells. Beyond its inhibitory activity, this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and, most notably, enhanced blood-brain barrier penetration compared to other PARP inhibitors. This unique characteristic stems from this compound not being a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), which typically limit central nervous system exposure to other drugs in this class. [4] [5]
The mechanistic basis for this compound's activity relies on the principle of synthetic lethality in HR-deficient cells. In normal cells, PARP enzymes facilitate repair of DNA single-strand breaks through the base excision repair pathway. When PARP is inhibited, single-strand breaks progress to double-strand breaks during DNA replication, which are then repaired by the HR pathway in cells with intact HR function. However, in HR-deficient cells, the accumulation of unrepaired double-strand breaks leads to genomic instability and cell death. This compound demonstrates particular synergy with temozolomide (TMZ), a DNA alkylating agent used in brain tumor treatment, and has shown ability to overcome TMZ resistance in preclinical models, including in SCLC-derived H209 intracranial xenograft models. This combination approach represents a promising therapeutic strategy, especially for tumors with central nervous system involvement. [4] [6] [5]
Genomic scar analysis represents the most established approach for HRD detection, measuring the cumulative mutational patterns that result from historical HR deficiency. These permanent signatures of genomic instability include three well-validated biomarkers:
Loss of heterozygosity (LOH): Defined as the irreversible loss of one parental allele at a specific chromosomal locus. The genomic LOH score calculates the percentage of the genome affected by LOH, with thresholds typically set at ≥14% for HRD classification. LOH events greater than 15 Mb are particularly characteristic of HRD. [1] [7]
Telomeric allelic imbalance (TAI): Characterized by allelic imbalances extending to subtelomeric regions without crossing the centromere. A TAI count ≥22 is considered indicative of HRD and correlates with sensitivity to platinum-based chemotherapy. [1]
Large-scale transitions (LST): Defined as chromosomal breaks between adjacent regions larger than 10 Mb. Tumors are typically classified as LSThigh with ≥15 LSTs in near-diploid genomes or ≥20 LSTs in near-tetraploid genomes. [1]
The unweighted sum of these three scores generates a composite genomic instability score (GIS), which provides greater predictive power than any single biomarker alone. This approach has demonstrated utility in predicting PARPi response across multiple cancer types, including breast, ovarian, pancreatic, and prostate cancers. Recent advances have optimized these criteria for specific cancer types; for example, in high-grade serous ovarian cancer, refined thresholds include LOH >15 Mb and <50 Mb, LST with AI >12 Mb and distance between them <1 Mb, and TAI >1 Mb, which collectively improve HRD classification accuracy. [1] [7]
Beyond genomic scars, HRD testing encompasses approaches that directly assess the underlying causes of HR deficiency:
HRR gene mutation analysis: Comprehensive evaluation of germline and somatic mutations in genes involved in the homologous recombination pathway. Beyond BRCA1/2, this includes PALB2, ATM, RAD51C, RAD51D, BRIP1, and numerous other genes. Biallelic loss (through mutation, deletion, or promoter hypermethylation) is typically required for HR deficiency. [1] [3]
Promoter hypermethylation analysis: Assessment of epigenetic silencing of HRR genes, particularly BRCA1 and RAD51C, which can result in functional HR deficiency without detectable mutations. [1]
Functional assays: Direct measurement of HR repair capacity, including RAD51 foci formation assays after DNA damage induction, which provides a functional readout of HR activity regardless of the underlying genetic cause. [1]
Emerging methodologies include machine learning approaches that leverage comprehensive genomic profiling data to generate HRD signatures (HRDsig). These algorithms extract copy number features from segmented copy number profiles and use computational models trained on cases with biallelic BRCA1/2 alterations to identify HRD-positive tumors. Recent research has also demonstrated the feasibility of predicting HRD status from digital pathology images using deep learning models like the SuRe-Transformer, which analyzes H&E-stained whole slide images and has achieved an AUROC of 0.887 in breast cancer. This approach potentially offers a more accessible and cost-effective alternative to molecular assays. [3] [8]
Table 1: Comparison of Major HRD Testing Methodologies
| Methodology | Biomarkers Detected | Advantages | Limitations | Common Platforms/Assays |
|---|---|---|---|---|
| Genomic Scar Analysis | LOH, TAI, LST | Captures historical HRD regardless of current mechanism; Permanent signature | Cannot detect reversions; May not reflect current HR status | Myriad MyChoice CDx, FoundationOne CDx |
| HRR Gene Sequencing | Germline/somatic mutations in BRCA1/2, PALB2, etc. | Identifies causative alterations; Guides familial risk assessment | May miss epigenetic silencing; Requires interpretation of VUS | NGS panels, Comprehensive Genomic Profiling |
| Promoter Methylation Analysis | BRCA1, RAD51C hypermethylation | Detects epigenetic causes of HRD | Not all methylated cases result in functional deficiency | Methylation-specific PCR, bisulfite sequencing |
| Functional Assays | RAD51 foci formation, HR capacity | Direct functional readout; Integrates all HRD mechanisms | Requires fresh tissue; Methodologically complex | Immunofluorescence-based RAD51 foci |
| Pathology AI Models | Morphological features in H&E slides | Low cost; Fast turnaround; Uses existing specimens | Emerging validation; Limited understanding of features | SuRe-Transformer, DeepSMILE |
Recent consensus recommendations from the Association for Molecular Pathology (AMP), in collaboration with the Association of Cancer Care Centers and College of American Pathologists, have established best practice guidelines for clinical HRD testing. Published in June 2025, these recommendations address the substantial variability in HRD testing methodologies, sample requirements, tumor type applications, and biomarker interpretation that has complicated clinical implementation. The expert panel developed 12 specific recommendations based on a comprehensive review of over 4,300 scientific publications, survey data, professional experience, and consensus agreement. These guidelines focus on improving standardization, transparency, and quality across clinical laboratories offering HRD testing services. [9]
Key recommendations emphasize the need for comprehensive validation of HRD assays, including analytical validation to determine accuracy, precision, sensitivity, and specificity for each intended clinical application. The guidelines address technical aspects of genomic instability scoring, including interpretation of genomic scars from tumor and germline next-generation sequencing results, and emphasize the importance of establishing clinical relevance for HRD biomarkers in specific cancer types. For clinical laboratories, the recommendations highlight the necessity of clear reporting that includes the specific biomarkers assessed, the methodologies used, and the evidence supporting clinical utility for the indicated cancer type. Additionally, the guidelines identify areas where further research and validation are needed to advance the field, emphasizing that HRD testing standards will continue to evolve as scientific knowledge and technology progress. [9]
Clinical investigation of this compound has encompassed multiple cancer types and therapeutic settings. In the PARALLEL-303 phase 2 study evaluating this compound as maintenance therapy in platinum-sensitive gastric cancer, the primary endpoint of progression-free survival (PFS) was not met, with median PFS of 3.7 months for this compound versus 2.1 months for placebo (HR 0.8, p=0.1428). However, the numerical improvement and acceptable safety profile suggested potential clinical activity in selected populations. This highlights the importance of appropriate patient selection biomarkers for PARPi efficacy across cancer types. [6]
Evidence supporting this compound's unique therapeutic potential comes from preclinical and early clinical studies in brain tumors and brain metastases. The demonstrated blood-brain barrier penetration of this compound, achieving sufficient concentrations to abrogate PARylation in brain tumor tissues at doses as low as 3 mg/kg in murine models, provides a distinctive advantage over other PARP inhibitors. The synergy with temozolomide has shown promising results in overcoming temozolomide resistance in intracranial xenograft models, supporting the ongoing clinical evaluation of this combination (NCT03150862). These properties position this compound as a promising candidate for central nervous system malignancies and solid tumors with frequent brain metastases. [4] [5]
Table 2: Clinical Evidence for this compound Across Cancer Types
| Cancer Type | Study Phase | Intervention | Key Efficacy Results | HRD Biomarker Association |
|---|---|---|---|---|
| Gastric Cancer | Phase 2 (PARALLEL-303) | This compound maintenance after platinum response | mPFS 3.7 mo vs 2.1 mo (placebo); HR 0.8, p=0.1428 | LOH status explored but not predictive |
| Ovarian Cancer | Phase 1/2 | This compound monotherapy | Antitumor activity in advanced solid tumors and ovarian cancer | BRCA1/2 mutations associated with response |
| Breast Cancer | Phase 2 | This compound monotherapy | Antitumor activity in HER2-negative breast cancer | BRCA1/2 mutations associated with response |
| Brain Tumors | Preclinical/Phase 1 | This compound + Temozolomide | Synergy in intracranial models; Overcame TMZ resistance | HRD and BRCA1/2 mutations predictive |
| Solid Tumors | Phase 1 | This compound + Tislelizumab (anti-PD-1) | Clinical benefit in advanced solid tumors | HRD status may enrich for response |
Objective: To detect genomic scars (LOH, TAI, LST) indicative of historical HRD through comprehensive genomic profiling.
Sample Requirements:
Methodology:
Interpretation Criteria:
Quality Control:
Objective: To identify pathogenic germline and somatic variants in genes associated with homologous recombination repair deficiency.
Sample Requirements:
Methodology:
Interpretation Criteria:
Quality Control:
The following diagram illustrates the homologous recombination repair pathway and the mechanism of PARP inhibitor action:
Diagram 1: Homologous recombination repair pathway and PARP inhibitor mechanism. The green nodes represent the normal HR repair process, while the red nodes show the PARP inhibition mechanism that leads to synthetic lethality in HR-deficient cells.
Objective: To quantitatively assess homologous recombination repair functionality by measuring RAD51 foci formation in response to DNA damage.
Sample Requirements:
Methodology:
Sample preparation:
DNA damage induction:
Immunofluorescence staining:
Imaging and quantification:
Interpretation Criteria:
Quality Control:
The following workflow illustrates the comprehensive approach to HRD testing integration in clinical development:
Diagram 2: Comprehensive HRD testing integration in clinical development, illustrating the workflow from patient identification through treatment monitoring.
The field of HRD testing continues to evolve rapidly, with ongoing refinements in biomarker selection, assay methodologies, and clinical applications. The recent publication of standardized guidelines by the Association for Molecular Pathology represents a significant step toward harmonizing testing approaches across laboratories, addressing the substantial variability that has complicated clinical implementation. For This compound development, comprehensive HRD assessment remains crucial for identifying appropriate patient populations most likely to benefit from treatment, particularly given its unique properties including blood-brain barrier penetration and synergy with temozolomide. [9] [4]
Future directions in HRD testing include the development of more dynamic assessments that can capture changes in HR status over time, particularly in response to therapy and the emergence of resistance mechanisms such as reversion mutations. The integration of artificial intelligence approaches, both in genomic analysis and digital pathology, holds promise for more accessible and cost-effective HRD assessment. Additionally, the combination of PARP inhibitors like this compound with other therapeutic modalities, including immunotherapy and targeted agents, necessitates a deeper understanding of the interplay between DNA repair deficiency and other signaling pathways. As these advances continue, HRD testing will likely expand beyond current applications to encompass broader cancer types and treatment combinations, further solidifying its role as a critical component of precision oncology. [1] [8] [7]
This compound (BGB-290) is a potent and selective investigational inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2. It demonstrates excellent bioavailability and, notably, has improved penetration across the blood-brain barrier compared to some other PARP inhibitors [1]. Its primary mechanisms of action involve inhibiting PARP enzymatic activity and trapping PARP-DNA complexes, leading to synthetic lethality in tumor cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations [1] [2].
The table below summarizes key potency data for this compound from biochemical and cellular assays.
Table 1: Summary of this compound's In Vitro Activity [2]
| Assay Type | Target/Process | Value (IC₅₀ or EC₅₀) | Description |
|---|---|---|---|
| Biochemical Assay | PARP1 | 0.83 nM | Half-maximal inhibitory concentration in cell-free assay [2]. |
| Biochemical Assay | PARP2 | 0.11 nM | Half-maximal inhibitory concentration in cell-free assay [2]. |
| Cellular Assay | DNA Trapping | 13 nM (IC₅₀) | Potent DNA-trapping activity [2]. |
| Cellular Assay | Intracellular PAR Formation | 0.24 nM (IC₅₀) | Inhibition of H₂O₂-induced PAR synthesis in HeLa cells [2]. |
1. Protocol: Inhibition of H₂O₂-Induced PAR Synthesis in HeLa Cells [1] This protocol measures the ability of this compound to inhibit the formation of Poly (ADP-ribose) (PAR) polymers in cells following DNA damage induction.
2. Protocol: Cell Proliferation Inhibitory Test [1] This assay determines the growth-inhibitory activity of this compound across a panel of cancer cell lines.
3. Protocol: Investigating Combination Therapy (this compound + Anlotinib) [3] Research has shown that this compound can be effectively combined with other agents, such as the tyrosine kinase inhibitor Anlotinib, to treat ovarian cancer.
The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of a this compound combination therapy and a general workflow for key in vitro assays.
Diagram 1: Proposed Mechanism of this compound and Anlotinib Synergy in Ovarian Cancer
Diagram 2: Workflow for Key In Vitro Assays with this compound
This compound (BGB-290) is a potent, selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2). Its key differentiating property is its effective penetration of the blood-brain barrier (BBB), a feature not consistently demonstrated by other PARP inhibitors. This makes it a particularly promising candidate for the treatment of primary brain tumors and brain metastases [1] [2].
Biochemically, this compound demonstrates strong PARP enzyme inhibition, with IC50 values of 0.83 nM for PARP1 and 0.11 nM for PARP2 in cell-free assays [3]. Beyond inhibition, it acts as a potent PARP-DNA complex trapper, a mechanism that is critical for its antitumor efficacy [4] [2].
Preclinical studies have evaluated this compound both as a monotherapy and in combination with other DNA-damaging agents across various cancer types. The table below summarizes the key quantitative findings from these xenograft models.
Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models
| Cancer Model | Treatment Regimen | Key Efficacy Findings | Citation |
|---|---|---|---|
| BRCA1-mutated MDA-MB-436 Breast Cancer | This compound monotherapy | Demonstrated 16-fold greater potency than olaparib in tumor growth inhibition. | [1] |
| SCLC-Derived H209 Intracranial Model | This compound + Temozolomide (TMZ) | Overcame TMZ resistance; showed significant tumor inhibition and prolonged survival. | [1] |
| Patient Biopsy-Derived SCLC Models | This compound + Chemotherapeutics | Showed promising combination activity. | [3] |
| Glioblastoma Models | This compound + RT/TMZ | Potentiated TMZ effects; exhibited strong BBB penetration and antitumor synergy in animals. | [4] [2] |
This compound exerts its cytotoxic effects through multiple interconnected mechanisms, culminating in synthetic lethality in homologous recombination (HR)-deficient cancer cells.
The diagram above illustrates the core mechanism. This compound inhibits PARP catalytic activity and traps PARP-DNA complexes at damage sites. These trapped complexes are highly cytotoxic, causing replication fork collapse and resulting in double-strand breaks (DSBs). In healthy cells, DSBs are repaired by the homologous recombination (HR) pathway. However, in HR-deficient cancer cells (e.g., those with BRCA mutations), the loss of both PARP-mediated repair and HR leads to synthetic lethality and cell death [4] [1] [2].
While explicit protocols for this compound are not available in the public domain, the following general workflow for conducting therapy studies in Patient-Derived Xenograft (PDX) models can be adapted.
Table 2: Key Considerations for PDX Model Establishment
| Aspect | Consideration | Typical Parameters/Options |
|---|---|---|
| Host | Immunocompromised mouse strain | Athymic nude, NOD-SCID, NSG |
| Implantation | Site and matrix | Subcutaneous (flank) or orthotopic; use of Matrigel |
| Engraftment | Success rate and timeline | Varies by cancer type; can take weeks to months |
| Validation | Genomic and histological fidelity | sequencing, IHC to confirm retention of original tumor features |
Based on clinical trial data and preclinical reports, the following dosing strategies have been used:
This compound is a promising PARP1/2 inhibitor with superior brain penetration and potent PARP-trapping activity. Preclinical xenograft data robustly supports its investigation, particularly in HR-deficient cancers, glioblastoma, and SCLC, both as a monotherapy and in combination with TMZ or radiation [4] [1].
The provided protocol outlines a standard framework for PDX-based therapy evaluation. For rigorous application, researchers should optimize the model selection, dosing schedule, and biomarker analysis based on their specific scientific hypotheses. The ongoing clinical trials (e.g., NCT03150862 for glioblastoma) continue to validate these preclinical findings and translate them into potential new therapies for cancer patients [4].
What is the recommended dosage for pamiparib in clinical trials? The established recommended Phase II dose (RP2D) for this compound is 60 mg taken orally twice a day [1] [2].
What are the most common adverse events (AEs) observed with this compound? The most frequently reported AEs are nausea, anemia, fatigue/asthenia, vomiting, and decreased neutrophil/white blood cell count [1] [3]. Hematological toxicities are the most common grade ≥3 AEs [1].
How does the safety profile of this compound compare to other PARP inhibitors? The management strategies for this compound-induced nausea/vomiting and anemia are generally consistent with the class-wide effects of PARP inhibitors [4] [5]. However, in a phase I study, the maximum tolerated dose (MTD) was established at 80 mg BID, with the RP2D of 60 mg BID chosen partly due to a lower incidence of nausea compared to the higher dose [2].
Are there any specific monitoring recommendations for patients on this compound? Yes, consistent laboratory monitoring is crucial. For anemia and other hematological toxicities, regular complete blood count (CBC) checks are recommended. Management may include medical intervention, dose interruption, or dose reduction [1].
Anemia is a frequent and potentially serious adverse event associated with this compound.
Summary of Clinical Data: The following table summarizes the incidence of anemia from key clinical trials [1] [3].
| Trial Population | Any Grade Anemia | Grade ≥3 Anemia | Notes |
|---|---|---|---|
| Phase 2 (N=113) | Information not specified in results | Most common Grade ≥3 AE [1] | Frequently reported hematologic toxicity; managed with medical intervention and monitoring [1]. |
| Pooled Safety (N=317) | Listed as most common adverse reaction [3] | 55.8% of patients experienced any Grade ≥3 adverse reaction; anemia was among the most common [3] | Based on pooled data from three this compound monotherapy trials. |
Troubleshooting & Management Protocol:
The management of this compound-induced anemia should follow a structured protocol, visualized in the workflow below. This is a critical experimental and clinical consideration.
Nausea is one of the most common adverse events with this compound, though vomiting is typically less frequent and severe [1] [2]. Proactive management is essential for patient quality of life and adherence.
Summary of Clinical Data: The following table quantifies nausea and vomiting from this compound trials and contrasts it with other PARP inhibitors for context [1] [2] [4].
| Drug / Trial | Any Grade Nausea | Grade ≥3 Nausea | Any Grade Vomiting | Grade ≥3 Vomiting |
|---|---|---|---|---|
| This compound (Phase 1) | 69.3% [2] | Not specified | Not specified | Not specified |
| This compound (Phase 2) | Listed among most common AEs [1] | Listed among most common Grade ≥3 AEs [3] | Listed among most common AEs [1] | Listed among most common Grade ≥3 AEs [3] |
| Olaparib (for context) | 62%-77% [4] | 1%-6% [4] | 35%-40% [4] | 1%-3% [4] |
Troubleshooting & Management Protocol:
PARP inhibitor-induced nausea and vomiting (PINV) requires a proactive, multi-step management strategy. The following workflow outlines the recommended approach, incorporating guidelines from the National Comprehensive Cancer Network (NCCN) [4] [5].
The management of pamiparib toxicities primarily involves supportive care, dose interruptions, and dose reductions. The table below summarizes common adverse events (AEs) and recommended actions based on clinical trial reports [1] [2].
| Adverse Event | Recommended Management & Dose Modification |
|---|
| Hematologic Toxicities (Anemia, Neutropenia, Thrombocytopenia) | Monitoring: Check CBC weekly for the first month, then monthly for the next 11 months, and periodically thereafter [3]. Grade ≥3: Interrupt treatment until recovery to ≤Grade 1. Consider dose reduction upon resumption [1]. Resolve with medical intervention (e.g., transfusions, growth factors) and monitoring [1]. | | Non-Hematologic Toxicities (Nausea, Fatigue) | Nausea: Prophylaxis with antiemetics (e.g., a 5-HT3 receptor antagonist) 30 minutes before dosing is recommended [3]. This was a common AE but was also a dose-limiting toxicity at higher doses [2]. Fatigue/Anorexia: Manage with supportive care. These were also observed as dose-limiting toxicities [2]. |
The established dosing regimen from clinical trials is as follows [1] [2]:
For researchers designing preclinical or clinical studies, the following monitoring protocols are recommended based on established clinical trial methodologies.
Protocol 1: Hematological Toxicity Monitoring [1] [3]
Protocol 2: General Safety and Tolerability Assessment [1] [2]
The following diagram illustrates the relationship between this compound's mechanism of action and the proposed origin of its common toxicities, particularly hematological effects.
Figure 1. Proposed pathway linking this compound's mechanism to its efficacy and toxicity.
This diagram shows that while this compound's primary mechanism—PARP inhibition and trapping—induces synthetic lethality in cancerous cells with Homologous Recombination Deficiency (HRD), the same mechanism can cause collateral DNA damage in healthy, rapidly dividing cells like bone marrow progenitors, leading to the hematologic toxicities frequently observed [1] [2] [4]. This underpins the importance of proactive monitoring and management.
Q1: What is the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) for this compound?
Q2: Are there any specific contraindications for administering this compound?
Q3: How long do patients typically stay on this compound treatment?
The table below summarizes the core findings from a phase 1 study on the pharmacokinetic interactions of pamiparib [1] [2].
| Interacting Drug | Effect on this compound Cmax (GLS Mean Ratio [90% CI]) | Effect on this compound AUC (GLS Mean Ratio [90% CI]) | Clinical Implication |
|---|
| Rifampin (Strong CYP3A Inducer) | No significant change: 0.94 (0.83–1.06) [1] | Reduced: AUC0–tlast: 0.62 (0.54–0.70) AUC0–inf: 0.57 (0.48–0.69) [1] | Avoid co-administration. If unavoidable, a dose increase of this compound may be needed [1]. | | Itraconazole (Strong CYP3A Inhibitor) | No significant change: 1.05 (0.95–1.15) [1] | No significant change: AUC0–tlast: 0.99 (0.91–1.09) AUC0–inf: 0.99 (0.90–1.09) [1] | No this compound dose modifications are considered necessary [1]. |
The study concluded that This compound dose adjustments are not required when co-administered with CYP3A inhibitors like itraconazole. However, concurrent use with potent CYP3A inducers like rifampin should be avoided as the reduced plasma exposure could compromise this compound's efficacy. Clinical safety and efficacy data should guide any necessary dose modifications in such cases [1].
The following diagram illustrates the design of the clinical study that investigated these interactions [1] [3]:
Q1: Why does rifampin reduce this compound's AUC but not its Cmax? This is a common finding in drug-interaction studies with enzyme inducers. Rifampin induces CYP3A enzymes in the liver and gut over repeated dosing, which increases the systemic clearance of this compound after absorption. This leads to a faster elimination and a lower overall exposure (AUC). The initial absorption process, which determines Cmax, is less affected [4].
Q2: Why is this compound unaffected by itraconazole, given that CYP3A is involved in its metabolism? In vitro studies indicated that this compound metabolism is mediated by both CYP3A and CYP2C8. The lack of a clinically significant interaction with a strong CYP3A inhibitor like itraconazole suggests that CYP2C8 may serve as a compensatory metabolic pathway when CYP3A is inhibited. This redundancy prevents a significant buildup of this compound in the plasma [1].
Q3: What is the recommended course of action if a patient must take a strong CYP3A inducer? The study authors recommend that concurrent use should be avoided. If co-administration with a strong CYP3A inducer like rifampin is unavoidable, the dose of this compound should be increased based on clinical safety and efficacy data. However, no specific dose recommendation is provided in this study, and clinical judgment is required [1].
The table below summarizes the primary established mechanisms that lead to resistance to PARP inhibitors, which are relevant to pamiparib.
| Mechanism | Description | Key Proteins/Factors Involved |
|---|---|---|
| Restoration of Homologous Recombination (HR) [1] [2] | Re-emergence of HR repair capacity, negating synthetic lethality. | BRCA1/2 reversion mutations [3] [1], Loss of 53BP1/Shieldin [1], Epigenetic changes [2] |
| Replication Fork Protection [1] [2] | Stabilization of replication forks prevents their collapse into lethal DNA double-strand breaks. | RAD51, PARP1 trapping [3] |
| Alterations in PARP Enzyme [2] | Mutations or reduced expression of the PARP1 target diminish drug efficacy. | PARP1 mutations, Low PARP1 expression [2] |
| Drug Efflux Pumps [2] | Increased expression of transporter proteins that actively export the drug from cells. | P-glycoprotein (P-gp) [4] |
To combat the resistance mechanisms outlined above, several strategies are being explored in preclinical and clinical settings. The following table lists potential approaches.
| Strategy | Rationale & Mechanism | Example Targets/Combination Drugs |
|---|---|---|
| Combination with DNA Damage Response (DDR) Inhibitors | Target backup DNA repair pathways to prevent HR restoration. | ATR inhibitors, ATM inhibitors, CDK inhibitors [1] |
| Combination with Chemotherapy or Targeted Agents | Enhance DNA damage or target non-overlapping survival pathways. | Temozolomide (TMZ) [5] [4], Anlotinib (TKI) [6] |
| Targeting Alternative Vulnerabilities | Exploit synthetic lethal interactions or metabolic dependencies in resistant cells. | PHGDH inhibitors (e.g., NCT-503) [7], XPO1 inhibitors (e.g., Selinexor) [7] |
| Inhibition of Drug Efflux Pumps | Increase intracellular concentration of PARP inhibitors. | P-gp/BCRP inhibitors (Note: this compound is not a P-gp substrate [4]) |
For researchers aiming to investigate this compound resistance in the lab, the following workflow outlines key experiments. The diagram below summarizes the process of establishing and characterizing a resistant cell line model.
Key Experimental Protocols:
The PI3K/Akt signaling pathway is frequently implicated in cancer recurrence and drug resistance. Research on this compound combinations has shown that targeting this pathway can be effective. The diagram below illustrates how a combination therapy can target this pathway to overcome resistance.
The table below summarizes the most current and evidence-based combination strategies for pamiparib.
| Combination Partner | Clinical Context | Proposed Sequencing & Dosing | Key Efficacy Findings | Primary Safety Profile |
|---|
| Temozolomide (TMZ) [1] [2] | Locally advanced or metastatic solid tumors; potential for brain tumors due to CNS penetration [2]. | This compound: 60 mg twice daily, continuously [1]. TMZ: 60 mg once daily, on a 7-day pulsed schedule in 21-day cycles [1]. | Modest antitumor activity; overcomes TMZ resistance in preclinical models [1] [2]. | Manageable; most common TEAEs: anemia, nausea, fatigue, neutropenia [1]. | | Platinum-Based Chemo + Bevacizumab [3] | Neoadjuvant treatment for newly diagnosed advanced ovarian cancer (FIGO Stage III-IV) [3]. | This compound: 40 mg twice daily with NACT (paclitaxel/carboplatin/bevacizumab) for up to 6 cycles [3]. | Achieved R0 resection in all patients (24/24) undergoing surgery; 34.8% had a Chemotherapy Response Score (CRS) of 3 [3]. | Expected and manageable hematological toxicity: very high incidence of leukopenia/neutropenia (96.6%, 58.6-72.4% G3/4) [3]. | | Anlotinib [4] | Preclinical research for ovarian cancer treatment [4]. | Preclinical data; proposed to inhibit cancer stem cells via PI3K/Akt pathway [4]. | Synergistic effect in inhibiting proliferation, migration, and stemness of ovarian cancer cells [4]. | Preclinical stage; safety profile in combination not yet fully defined [4]. | | Radiotherapy [5] | Consolidation therapy after concurrent chemoradiotherapy (cCRT) in Limited-Stage Small Cell Lung Cancer (LS-SCLC) [5]. | This compound: 40 mg twice daily as maintenance, starting within 2-6 weeks after completing cCRT, for up to 1 year [5]. | Phase II trial ongoing; primary endpoint is 1-year progression-free survival rate [5]. | Safety and tolerability are key secondary endpoints of the ongoing trial [5]. |
A key mechanism of this compound is PARP-DNA trapping, which is more cytotoxic than catalytic inhibition alone [6]. You can quantify this activity using the following protocol:
Population PK modeling suggests that a one-size-fits-all dosing approach may be suboptimal.
This diagram illustrates the core mechanism of action of this compound in combination with DNA-damaging agents, leading to synthetic lethality in HR-deficient cells.
Diagram: this compound's Mechanism of Synthetic Lethality
A key differentiator of this compound is its ability to penetrate the central nervous system, which is crucial for treating primary brain tumors or brain metastases.
Diagram: this compound's Blood-Brain Barrier Penetration
What is the recommended dosing for a de novo clinical trial combining this compound with temozolomide? Based on a Phase 1b study, the recommended dose for the combination is This compound 60 mg twice daily continuously with temozolomide 60 mg once daily on a 7-day pulsed schedule in 21-day cycles [1]. For novel combinations, a dose-escalation phase is strongly recommended.
How can I manage hematological toxicities in patients on this compound and chemotherapy? Hematological toxicities are the most common adverse events. In clinical trials, these were managed with standard supportive care and were generally considered manageable within the expected safety profile of the drugs involved [3] [1]. Proactive monitoring of complete blood counts is essential.
Why is this compound considered superior to other PARP inhibitors for treating brain tumors? Unlike some other PARP inhibitors (e.g., olaparib, veliparib), this compound is not a substrate for P-glycoprotein (P-gp) efflux pumps [2]. This allows it to achieve significantly higher concentrations in the brain, making it a promising candidate for treating glioblastoma and brain metastases [7] [2].
What is the biological rationale for using this compound as consolidation therapy after chemoradiotherapy in SCLC? SCLC cells have high levels of intrinsic DNA replication stress. This compound, as a potent PARP trapper, can exploit this vulnerability by preventing the repair of DNA damage induced by chemoradiotherapy, potentially delaying or preventing disease recurrence [5].
| Cancer Type / Condition | Recommended Pamiparib Dosing | Combination Therapy | Treatment Duration & Context | Citation |
|---|---|---|---|---|
| Advanced Solid Tumors | 60 mg, twice daily (BID) | Monotherapy | Until disease progression, unacceptable toxicity, or other discontinuation criteria. Established as RP2D. | [1] |
| Newly Diagnosed Glioblastoma (with RT) | 60 mg, BID | With Radiotherapy (RT) | 6 weeks concurrently with RT (6-7 weeks). Maintenance therapy may follow. | [2] |
| Recurrent Glioblastoma (with TMZ) | 60 mg, BID | With Temozolomide (TMZ) | In 28-day cycles. Continue until disease progression or unacceptable toxicity. | [2] |
| Advanced Solid Tumors (with TMZ) | 60 mg, BID | With Temozolomide (TMZ) 60 mg once daily (7-day pulsed) | In 21-day cycles. Continue until disease progression, unacceptable toxicity, or study withdrawal. | [3] |
| Advanced Solid Tumors (with Tislelizumab) | 40 mg, BID | With Tislelizumab (200 mg IV Q3W) | Continue until disease progression, unacceptable toxicity, or withdrawal. | [4] |
| Gastric Cancer (Maintenance) | 60 mg, BID | Monotherapy (vs. Placebo) | After response to 1st-line platinum chemo. Continue until disease progression or unacceptable toxicity. | [5] |
The principle of continuing PARP inhibitor treatment until disease progression or unacceptable toxicity is well-established in oncology, particularly for maintenance therapy. Here are the core concepts and practical aspects to consider:
For researchers designing studies involving this compound, here are detailed methodologies and a conceptual workflow for treatment decisions.
This protocol from a phase 1b study in advanced solid tumors outlines the schedule and primary objectives for combination therapy [3]:
The following diagram visualizes the core decision-making logic for this compound treatment duration derived from the cited clinical trials. You can use this DOT script with Graphviz to generate the diagram.
Diagram Title: this compound Treatment Duration Decision Logic
Q1: What is the most common dose-limiting toxicity for this compound in combination therapies, and how is it managed?
Q2: Is there evidence for using this compound beyond second-line treatment?
Q3: Are there any specific biomarkers used to guide this compound therapy?
| Metric | Pamiparib | Olaparib | Research Significance |
|---|---|---|---|
| Brain Distribution | Homogeneous and detectable by Mass Spectrometry Imaging (MSI) | Undetectable by MSI in analyzed tumors [1] | Directly visualizes superior brain penetration of this compound. |
| LC-MS/MS Concentration | Significantly higher in mouse brain tissue [1] | Lower in mouse brain tissue [1] | Quantitatively confirms higher brain accumulation. |
| P-gp Interaction | Not a substrate; distribution unaffected by P-gp overexpression [1] | Substrate; effluxed by P-gp [1] | Explains the mechanistic reason for the difference in distribution. |
| Brain/Plasma Ratio | Favorable ratio [1] | Less favorable ratio [1] | Indicates efficient partitioning into brain tissue. |
| Potential Application | Treatment of primary or metastatic brain tumors [1] | Limited utility for brain tumors [1] | Suggests a potential clinical advantage for this compound. |
To validate this compound's distribution in the brain and tumors, researchers used a multimodal approach combining Mass Spectrometry Imaging (MSI) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
Q1: Why can't I detect this compound in my brain tissue samples using my standard LC-MS/MS method?
Q2: Our in vivo model shows limited this compound efficacy in brain tumors. What could be the reason?
Q3: How can I visually demonstrate that this compound's distribution is not affected by P-gp?
The diagram below illustrates the key mechanism that allows this compound to achieve higher brain concentrations compared to other PARP inhibitors like olaparib.
| Cancer Type | Treatment Setting | Combination Partners | Timing and Dosing Protocol | Clinical Trial Identifier |
|---|---|---|---|---|
| Advanced Ovarian Cancer [1] | Neoadjuvant | Paclitaxel, Carboplatin, Bevacizumab | This compound (40 mg BID) administered concurrently with chemotherapy for up to 6 cycles prior to surgery [1]. | ChiCTR2200059119 |
| Limited-Stage SCLC [2] | Consolidation/Maintenance | Following concurrent chemoradiotherapy (cCRT) | This compound (40 mg BID) started within 2-6 weeks after completion of cCRT. Continued for up to 1 year or until disease progression [2]. | NCT05483543 |
| Glioblastoma (Newly Diagnosed) [3] | Concurrent with Radiotherapy | Radiotherapy (RT) | This compound (60 mg BID) administered continuously for 6 weeks along with 6-7 weeks of radiotherapy [3]. | NCT03150862 |
| Advanced Solid Tumours [4] | Advanced-line Therapy | Low-dose Temozolomide (TMZ) | This compound (60 mg BID on Days 1-28) + TMZ (60 mg QD on Days 1-7) of a 28-day cycle [4]. | NCT03150810 |
| Advanced Solid Tumours [5] | Advanced-line Therapy | Tislelizumab (Anti-PD-1) | This compound (40 mg BID) continuously combined with Tislelizumab (200 mg IV Q3W) [5]. | NCT02660034 |
The timing of this compound combinations is strategically designed to leverage synergistic cytotoxicity and synthetic lethality. The core concept is that DNA damage caused by chemotherapy or radiation therapy can be potentiated and sustained by PARP inhibition [2] [3] [4].
The diagram below illustrates the scientific rationale and high-level experimental workflow for establishing these protocols.
Here are some common challenges and evidence-based guidance for designing experiments with this compound combinations.
Problem: Managing Combined Toxicity
Problem: Determining the Optimal Biological Dose
Problem: Sequencing for Immune Activation
Understanding the resistance mechanisms is the first step in troubleshooting experimental outcomes. The table below summarizes the primary documented mechanisms [1] [2] [3].
| Mechanism | Description | Impact on PARPi Efficacy |
|---|---|---|
| HR Restoration [1] [3] | Restoration of Homologous Recombination (HR) repair capacity, e.g., via BRCA reversion mutations or epigenetic changes [1]. | Reduces synthetic lethality; cancer cells can repair PARPi-induced DSBs. |
| Replication Fork Protection [1] | Stabilization of stalled replication forks, preventing their degradation; involves proteins like RECQL1 [4]. | Enables tumor cell survival despite DNA damage. |
| Drug Efflux Pump Upregulation [2] | Increased expression of membrane transporters (e.g., P-gp) that actively export PARPis from the cell [2]. | Decreases intracellular drug concentration. |
| PARP Mutation [3] | Mutations in the PARP enzyme's catalytic or drug-binding domain [3]. | Reduces PARP trapping efficacy on DNA. |
| Transcription Factor Activation [3] | Upregulation of transcription factors like SOX5, which promotes HR gene expression via YAP1/TEAD [3]. | Confers resistance by enhancing DNA repair. |
The following diagram illustrates the logical relationships between these core resistance mechanisms and the resulting phenotypic changes.
The most promising strategies involve rational combination therapies. The table below outlines potential targets and the corresponding therapeutic approaches [5] [2] [4].
| Target/Pathway | Therapeutic Strategy | Example Agents | Key Experimental Findings |
|---|---|---|---|
| Replication Fork (RECQL1) | RECQL1 Inhibition | RECQL1-siRNA | Sensitized olaparib-resistant ovarian cancer cell lines (ES-2, SKOV-3); high RECQL1 in patients linked to shorter OS [4]. |
| Hippo/YAP Pathway (SOX5) | SOX5 Inhibition | SOX5-siRNA | Synergistic cell death with olaparib in resistant models; suppressed tumor growth in olaparib-resistant xenografts [3]. |
| DNA Damage Response (ATR) | ATR Inhibition | ATRi | Preclinical success in combination with PARPi; exploits replication stress from PARPi; clinical trials ongoing [2] [6]. |
| Angiogenesis & Immune Microenvironment | VEGFR Inhibition + PARPi | Surufatinib + Pamiparib | Phase Ib/II trial (POST-PARPi): 6-month PFS rate of 46.7% in PARP-pretreated, platinum-resistant ovarian cancer [7]. |
| PARP Enzyme | Switch or Combine PARPis | This compound | This compound has improved blood-brain barrier penetration and is 16-fold more potent than olaparib in some BRCA-mutant models [8]. |
Here are detailed methodologies for key experiments cited in the strategies above.
This protocol is based on research that tested the synergy between SOX5 siRNA and PARP inhibitors [3].
This protocol outlines the use of xenograft models to validate findings in vivo [3].
Q: Our in vitro data shows a compound re-sensitizes cells to this compound, but the effect is not replicated in vivo. What could be the cause?
Q: How can we dynamically monitor the development of resistance in models or predict treatment response?
Q: What are the critical biomarkers to assess when investigating PARPi resistance reversal?
What is the most sensitive and validated method for determining total and unbound pamiparib concentrations in human plasma and brain tumor tissue?
A reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method has been developed and fully validated for this purpose [1].
The table below summarizes the key validation parameters for this method:
| Validation Parameter | Details |
|---|---|
| Linear Range | 0.5–1000 nM in plasma [1] |
| Lower Limit of Quantitation (LLOQ) | 0.5 nM in plasma or tissue homogenate [1] |
| Precision & Accuracy | Intra- and inter-day values within generally accepted bioanalytical criteria [1] |
| Stability | Stable in plasma at −80°C for at least 6 months [1] |
This workflow diagrams the entire process from sample collection to data analysis:
How can population pharmacokinetic (PopPK) modeling inform this compound dosing?
A PopPK model has characterized the plasma concentration-time profiles of total and unbound this compound in glioblastoma patients, identifying key sources of variability [2].
The table below shows the population estimates for key pharmacokinetic parameters:
| Pharmacokinetic Parameter | Population Estimate |
|---|---|
| Absorption Rate Constant (Ka) | 1.58 h⁻¹ [2] |
| Apparent Clearance (CL/F) | 2.59 L/h [2] |
| Apparent Volume of Distribution (V/F) | 44 L [2] |
| Unbound Fraction (fu) | 0.041 [2] |
This diagram visualizes the structural PopPK model and the identified covariates:
What are the key parameters to monitor in patients receiving this compound, especially in combination therapies?
Clinical trials provide insights into safety, efficacy, and important drug interactions that inform laboratory monitoring.
1. Our lab is developing an LC-MS/MS method for multiple PARP inhibitors. What is a suitable LLOQ for this compound in human plasma? For monitoring therapeutic levels, an LLOQ of 0.5 nM (or approximately 0.15 ng/mL) has been validated and is highly sensitive [1]. Another method for simultaneously quantifying four PARP inhibitors achieved an LLOQ of 50 ng/mL for this compound, which may be sufficient for certain applications but is less sensitive [5].
2. What is the recommended storage condition for plasma samples containing this compound before analysis? Frozen plasma samples should be stored at -80°C [1]. This compound has been shown to be stable under these conditions for at least 6 months [1].
3. Does renal function impact this compound pharmacokinetics? Yes. Population PK analysis identified that creatinine clearance is a significant covariate on the apparent volume of distribution (V/F) of this compound [2]. This suggests that monitoring renal function is prudent in patients.
The table below summarizes the available comparative data on this compound and olaparib.
| Aspect | This compound | Olaparib | Notes / Source |
|---|---|---|---|
| Preclinical Potency (Cell Viability) | 16-fold more potent than olaparib in a BRCA1-mutated xenograft model [1] [2] | Used as baseline for comparison [1] [2] | Study in MDA-MB-436 breast cancer xenograft model [1] |
| Blood-Brain Barrier (BBB) Penetration | Improved penetration; not a substrate for P-gp/BCRP efflux pumps [1] | Limited penetration; substrate for P-gp and BCRP efflux pumps [1] | Superior BBB penetration is a key differentiator for this compound [1] |
| Key Clinical Efficacy (ORR in EOC) | 41.2% in patients with epithelial ovarian cancer (EOC) [3] | Significant PFS benefit in ROC with gBRCA mutation [4] | This compound data from a Phase 1b expansion cohort [3]; Olaparib data from a network meta-analysis of multiple RCTs [4] |
| Recommended Phase 2 Dose (RP2D) | 60 mg twice daily (BID) [3] | Information not specified in search results | - |
| Common Adverse Events (AEs) | Nausea (69.3%), Fatigue (48.5%), Anaemia (35.6%) [3] | Increased grade 3-4 AEs vs. placebo [4] | This compound AEs were generally manageable [3] |
For your experimental design and analysis, here is a deeper dive into the methodologies behind the key data.
The following diagram illustrates the core mechanism of synthetic lethality that underpins the efficacy of both this compound and olaparib in BRCA-deficient cells.
The table below summarizes key characteristics of pamiparib and niraparib based on available data.
| Feature | This compound | Niraparib |
|---|---|---|
| PARP1/2 Inhibition | Potent and selective inhibitor of PARP1 and PARP2 [1] | Inhibits PARP1 and PARP2 [2] |
| Reported PARP Trapping | Demonstrates DNA trapping activity [1] [3] | More potent than olaparib in trapping PARP in cellular assays [2] |
| Blood-Brain Barrier (BBB) Penetration | Good penetration; not a substrate for P-gp or BCRP efflux pumps [1] [3] | Crosses the BBB with good sustainability [2] |
| Key Differentiating Features | Preclinical data shows synergy with temozolomide, especially in brain tumor models [1] | High volume of distribution and tumor concentration (3.3x higher in tumor than plasma in mice) [2] |
PARP trapping is a key mechanism of action measured by specific biochemical assays. The workflow below outlines the general principles of a fluorescence polarization (FP)-based trapping assay.
Experimental Protocol Details:
To obtain the missing direct comparison, you may consider these steps:
| Feature | Pamiparib | Olaparib |
|---|---|---|
| P-gp Substrate | Not a substrate; not affected by P-gp efflux pump [1] [2]. | Substrate; affected by P-gp, leading to reduced intracellular accumulation and potential resistance [1] [3]. |
| Tumor Distribution | Homogeneous distribution in tumor tissue, unaffected by P-gp overexpression or metabolic heterogeneity [1]. | Heterogeneous distribution; significantly reduced penetration in tumors overexpressing P-gp [1] [3]. |
| BBB Penetration & Brain Exposure | Excellent penetration; not a P-gp substrate allows for higher brain concentrations [1] [2] [4]. | Limited penetration; P-gp efflux at the BBB restricts delivery to the brain [1] [2]. |
| Quantitative Tumor Concentration (LC-MS/MS) | Significantly higher concentrations in tumor and brain tissue in mouse models [1]. | Lower concentrations detected in tumor and brain tissue in mouse models [1]. |
| Mass Spectrometry Imaging (MSI) | Clearly detectable and evenly distributed in tumor sections [1]. | Undetectable by MSI in some tumor models, despite comparable analytical method sensitivity [1]. |
| Key Distribution Advantage | Overcomes drug resistance due to P-gp overexpression and is promising for treating primary or metastatic brain tumors [1] [5] [2]. | Tumor distribution can be compromised by a common resistance mechanism (P-gp overexpression) [1]. |
The data in the comparison table is supported by several key studies that used advanced techniques to visualize and quantify drug distribution.
For researchers looking to replicate or understand these findings, here are the core methodologies used in the cited studies.
Mass Spectrometry Imaging (MSI) Workflow [1]:
Cell-Based PARP Activity Assay [6]:
The following diagram illustrates the key cellular mechanism that differentiates this compound from olaparib, leading to their distinct tumor distribution profiles.
The distinct distribution profiles of this compound and olaparib have direct implications for their clinical application and the design of future studies.
| PARP Inhibitor | P-gp Substrate? | Key Experimental Evidence on Distribution & Resistance | Primary Source of Evidence |
|---|
| Pamiparib | No | - Homogeneous tumor distribution in P-gp overexpressing ovarian cancer models (A2780P-gp) shown via Mass Spectrometry Imaging (MSI). [1]
The comparative data is supported by robust and detailed experimental protocols.
Mass Spectrometry Imaging (MSI) for Spatial Drug Distribution
Blood-Brain Barrier (BBB) Penetration Study
The following diagram illustrates the crucial mechanism where this compound's unique property allows it to bypass P-gp mediated resistance, a common challenge with other PARP inhibitors.
The data indicating that this compound is not a P-gp substrate has direct and important implications for cancer research and therapy development.
| Feature | Pamiparib | Olaparib |
|---|---|---|
| BBB Penetration | Improved penetration in preclinical models; not a P-glycoprotein substrate [1] [2]. | Poor penetration; restricted by P-glycoprotein efflux [3]. |
| Key Preclinical Evidence | Oral dose as low as 3 mg/kg sufficient to abrogate PARylation in mouse brain tumor tissues [1] [4]. | In healthy non-human primates, brain concentrations were very low (~11-12 ng/g), largely representing drug in blood vessels rather than brain tissue [3]. |
| Quantitative Measure (Kp, uu, brain) | Information not explicitly available in search results. | 0.026 (mean in healthy non-human primates) [3]. |
| Clinical Relevance | Designed for brain tumor treatment; clinical trials ongoing in glioblastoma [1] [5]. | Limited efficacy for CNS tumors due to poor penetration; development challenges noted [6]. |
The comparative data is supported by several key preclinical studies with detailed methodologies.
A 2025 multimodal imaging study provides direct, quantitative evidence of olaparib's limited brain penetration [3].
The diagram below illustrates the key biological mechanism that explains the difference in brain penetration between the two drugs.
As shown, this compound's ability to bypass the P-glycoprotein efflux pump is a critical factor enabling its improved accumulation in brain tissue compared to olaparib [1] [2].
For researchers, the superior BBB penetration of this compound presents a clear strategic rationale for its development in primary and metastatic brain cancers, a setting where olaparib has inherent limitations.
Clinical trials are already capitalizing on this property. A Phase Ib/II study (NCT03150862) has evaluated this compound in combination with radiotherapy and/or temozolomide in both newly diagnosed and recurrent glioblastoma patients. The study reported that the combinations were tolerable and showed promising antitumor activity, providing clinical corroboration for the preclinical data [5].
| Cancer Type / Condition | Trial Phase / Identifier | Intervention / Comparator | Key Efficacy Outcomes | Key Safety Outcomes |
|---|
| Gastric Cancer (Maintenance Therapy) | Phase 2 (NCT03427814) [1] | This compound vs. Placebo (after response to 1st-line platinum chemo) [1] | PFS: 3.7 mo (this compound) vs. 2.1 mo (Placebo); HR=0.8, p=0.1428 (NS) OS: 10.2 mo (this compound) vs. 12.0 mo (Placebo) [1] | TEAEs leading to discontinuation: 11.3% (this compound) vs. 3.1% (Placebo) [1] | | Glioblastoma (Newly Diagnosed, MGMT unmethylated) | Phase 1b/2 (NCT03150862) [2] | This compound + RT This compound + RT + TMZ [2] | Disease Control Rate: 67.9% ORR: 11.3% Median OS: 12.8 months [2] | Grade ≥3 TEAEs: 55.0% (this compound+RT) & 44.4% (this compound+RT+TMZ) [2] | | Advanced Solid Tumors (Previously Treated) | Phase 1 (Dose-Expansion) [3] | This compound + Tislelizumab (anti-PD-1) [3] | ORR: 20.0% (overall) ORR in TNBC: 47.4% Median DoR: 17.1 months [3] | Grade ≥3 TEAEs: 61.7% Serious TEAEs: 50.0% [3] | | Advanced Ovarian Cancer (Newly Diagnosed, Neoadjuvant) | Phase 2 (ChiCTR2200059119) [4] | This compound + Chemo + Bevacizumab [4] | R0 Resection Rate: 100% (24/24 patients undergoing surgery) CRS 3 Rate: 34.8% [4] | Common Grade 3/4 AEs: Neutropenia (72.4%), Leukopenia (58.6%), Anemia (27.6%), Thrombocytopenia (24.1%) [4] |
Abbreviations: chemo, chemotherapy; CRS, Chemotherapy Response Score; DoR, Duration of Response; HR, Hazard Ratio; NS, Not Statistically Significant; ORR, Objective Response Rate; OS, Overall Survival; PFS, Progression-Free Survival; RT, Radiotherapy; TEAE, Treatment-Emergent Adverse Event; TMZ, Temozolomide; TNBC, Triple-Negative Breast Cancer.
To help you evaluate the quality of the data, here is a detailed look at the methodologies used in the key trials.
Understanding this compound's underlying properties helps contextualize its clinical application, especially in challenging environments like the brain.
The following diagram illustrates the core mechanism of action of PARP inhibitors like this compound and their synergy with other therapies.
The table below summarizes the safety data for this compound from key clinical trials. The profile is consistent with the known class effects of PARP inhibitors, with gastrointestinal and hematological events being most common.
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) | Trial Details / Context |
|---|---|---|---|
| Nausea | 50% - 69.3% [1] [2] | ~2% (as a DLT) [1] | Most common adverse event; primary dose-limiting toxicity (DLT) during escalation [1]. |
| Fatigue | 33% - 48.5% [1] [2] | 5% [2] | One case of Grade 3 fatigue was reported as a DLT [1]. |
| Anaemia | 20% - 35.6% [1] [2] | 13% - 24.8% [1] [2] | Most common Grade ≥3 adverse event [1]. |
| Vomiting | 15% [2] | Information missing | Information missing |
| Neutropenia | 13% [2] | 8% [2] | Information missing |
| Thrombocytopenia | Information missing | Information missing | Not frequently highlighted in available this compound studies [2]. |
| Increased Creatinine | Information missing | Information missing | Not frequently highlighted in available this compound studies [2]. |
| Transaminitis | Information missing | Information missing | Not frequently highlighted in available this compound studies [2]. |
An expert review notes that the toxicity profiles of PARP inhibitors correlate with their potency in trapping the PARP-DNA complex [2]. The table below contextualizes this compound's profile against other agents in the class, based on cross-trial observations.
| PARP Inhibitor | Notable Safety Profile characteristics |
|---|---|
| This compound | Expected profile includes nausea, fatigue, anemia; hematological toxicities (anemia, neutropenia) noted [2]. |
| Rucaparib | Associated with increased creatinine (any grade: 15%) and transaminitis (any grade: 34%; Grade 3: 10%) [2]. |
| Niraparib | Higher incidence of hematological toxicities: thrombocytopenia (any grade: 61%, Grade ≥3: 34%), anemia (any grade: 50%, Grade ≥3: 25%), and neutropenia (any grade: 30%, Grade ≥3: 20%) [2]. |
| Olaparib | Well-characterized safety profile with GI and hematological events [2]. (Specific comparative rates not provided in search results). |
A key consideration for all PARP inhibitors, including this compound, is the increased risk of developing myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) [2].
The differential safety profiles among PARP inhibitors are thought to be linked to their varying strengths in "PARP-DNA trapping"—a mechanism where the inhibitor stabilizes PARP enzymes on damaged DNA, creating cytotoxic complexes that are more potent than catalytic inhibition alone [3] [1] [2]. Agents with higher trapping potency are generally associated with increased hematological toxicity [2].
The following diagram illustrates the core mechanism of action and its connection to both efficacy and safety.
The safety data for this compound was characterized through standardized clinical trial designs:
The validation of biomarkers for PARP inhibitors like pamiparib relies on various methods to assess Homologous Recombination Deficiency. The table below summarizes the primary approaches, which you can consider as the foundational technologies for any product-specific validation.
| Method Category | Key Examples | Measured Output / Biomarker | Brief Principle |
|---|---|---|---|
| Genomic Scarring Assays | MyChoice CDx, FoundationOne CDx [1] [2] | Genomic Instability Score (GIS); combines LOH, TAI, and LST [2] | Measures permanent, large-scale genomic alterations resulting from past HRD [2]. |
| Mutation Profiling | Tumor BRCA1/2 sequencing, HRR gene panels [3] [2] | Germline/somatic mutations in BRCA1/2 and other HRR genes [3] | Identifies pathogenic sequence variations in genes critical for homologous recombination repair [2]. |
| Methylation Analysis | GM-seq (Genomic Methylation sequencing) [1] | Promoter hypermethylation (e.g., of BRCA1 or RAD51C) [1] [2] | Detects epigenetic silencing of HRR genes; TET enzyme-based conversion allows simultaneous genetic and methylation profiling [1]. |
| Functional Assays | RAD51 foci formation, ASHRA (Assay for Site-Specific HR Activity) [4] [3] | Nuclear RAD51 foci, HR repair efficiency [4] [3] | Directly measures the cellular capacity to perform homologous recombination, often in real-time [4]. |
The following diagram illustrates the logical relationship between the causes of HRD, the consequent genomic instability, and the resulting biomarkers that these methods detect.
For your guide, here are detailed methodologies for two advanced assays mentioned in the search results: one for methylation analysis and one for functional HR activity measurement.
GM-seq (Genomic Methylation Sequencing) Pipeline [1]
ASHRA (Assay for Site-Specific HR Activity) [4]
The experimental workflow for the GM-seq pipeline, which enables concurrent methylation and genetic analysis, can be visualized as follows:
While head-to-head assay data is lacking, the search results provide important context for this compound's use and the significance of HRD testing.
BRCA1/2 loss of heterozygosity had the best progression-free survival (PFS), followed by those with BRCA1 methylation, while patients with HRD of unknown etiology had the worst outcomes [1]. This underscores the value of a detailed biomarker analysis, as planned with this compound.BRCA1/2 mutation status and CD8+ tumor-infiltrating lymphocyte count [5].
| Cancer Type | Trial Phase & Design | Patient Population | Median PFS | Key Findings & Context |
|---|---|---|---|---|
| HER2-negative Breast Cancer [1] | Phase 2, single-arm [1] | HR+ cohort (n=26) | 9.2 months (95% CI: 7.4, 11.9) [1] | Demonstrated meaningful and durable clinical activity [1] |
| TNBC cohort (n=62) | 5.5 months (95% CI: 3.7, 7.3) [1] | |||
| Gastric Cancer [1] | Phase 2, randomized vs. placebo [1] | Patients responsive to 1st-line platinum chemo (n=71 pamiparib) | 3.7 months (95% CI: 1.9, 5.3) [1] | Not statistically significant vs. placebo (2.1 months); HR=0.799; p=0.1428. Trial under-enrolled [1] |
| Advanced Solid Tumors [2] | Phase 1b, combo with Temozolomide (TMZ) [2] | Mixed locally advanced/metastatic tumors (Dose Expansion, n=73) | 2.8 months (95% CI not provided) [2] | Modest antitumor activity; PFS for combo was generally short [2] |
The PFS data in the table above comes from robust clinical trial designs. Here are the key methodological details:
For HER2-negative Breast Cancer and Gastric Cancer Trials [1]
For Advanced Solid Tumors Trial (Combination with Temozolomide) [2]
To better understand how this compound works and how it was evaluated, the following diagrams illustrate its mechanism of action as a PARP inhibitor and a generalized workflow of the clinical trials from which this data is derived.
This compound's Mechanism of Action as a PARP Inhibitor
Generalized Clinical Trial Workflow for this compound Studies
| Feature | Pamiparib | Olaparib (as a reference) | Key Supporting Evidence |
|---|---|---|---|
| BBB Penetration | Not a P-gp substrate; improved penetration | P-gp substrate; restricted penetration [1] [2] | Preclinical models show this compound achieves therapeutic brain concentrations [3] [2] |
| PARP Trapping Potency | Strong PARP-DNA complex formation [2] | Information not specified in search results | Preclinical data indicates potent antitumor activity [2] |
| In Vivo CNS Efficacy (Preclinical) | Active in intracranial xenograft models; synergizes with TMZ to overcome resistance [3] | Information not specified in search results | Significant tumor inhibition and prolonged survival in mice [3] |
| Clinical CNS Data | Phase Ib/II trials in glioblastoma [2] | Long-term data in ovarian cancer (non-CNS) [4] | Tolerable safety and antitumor activity in newly diagnosed and recurrent glioblastoma [2] |
| Proposed Key Differentiator | Favorable pharmacokinetic properties for CNS delivery | Information not specified in search results | Population PK model in glioblastoma patients supports CNS exposure [1] |
The comparative advantages of this compound are supported by the following key experiments:
Blood-Brain Barrier Penetration Study
Intracranial Xenograft Model Study
Clinical Trial in Glioblastoma Patients
The following diagram illustrates the proposed mechanism for this compound's enhanced CNS efficacy. Its unique property of not being a P-gp substrate is a key differentiator from some other PARP inhibitors, facilitating its entry into the brain.
The table below summarizes the core characteristics of this compound based on current research.
| Feature | Description |
|---|---|
| Drug Class | Poly (ADP-ribose) polymerase (PARP) inhibitor [1] |
| Primary Target | PARP1 and PARP2 enzymes [1] |
| Key Preclinical Differentiator | Improved penetration across the blood-brain barrier; not a substrate for P-gp/BCRP efflux pumps [1] |
| PARP Trapping Potency | More potent than olaparib in preclinical models (16-fold more potent in a BRCA1-mutated xenograft model) [1] |
| Relevant Combination | Shows strong anti-tumor synergy with Temozolomide (TMZ) in preclinical studies [1] |
A recent Phase 1b/2 trial (POST-PARPi) investigated this compound in combination with surufatinib for a difficult-to-treat patient population. The key findings are summarized below.
| Trial Aspect | Details |
|---|---|
| Trial Identifier | NCT05494580 [2] |
| Patient Profile | Platinum-resistant ovarian cancer with progression on or after prior PARP inhibitor treatment [2] |
| Regimen | This compound (40 mg twice daily) + Surufatinib (250 mg once daily) [2] |
| 6-Month PFS Rate | 46.7% (95% CI, 24.4%-66.2%) [2] |
| Median Overall Survival | 14.7 months (95% CI, 9.9-not evaluable) [2] |
| Objective Response Rate (ORR) | 6.9% (2 of 29 patients) [2] |
| Disease Control Rate (DCR) | 69% (95% CI, 49.2%-84.7%) [2] |
| Common Grade 3/4 TRAEs | Thrombocytopenia (20.7%), Anemia (17.2%), Neutropenia (13.8%) [2] |
| Exploratory Biomarker | Circulating tumor DNA (ctDNA) response correlated with longer PFS [2] |
surufatinib, a multi-kinase inhibitor, represents a strategy to overcome resistance by simultaneously targeting multiple pathways.For your reference, here are the methodologies from the pivotal studies cited:
To better understand the therapeutic landscape, the following diagrams illustrate the core mechanism of PARP inhibitors and the clinical context of this compound's application.
Figure 1: Mechanism of PARP Inhibitor Synthetic Lethality in HRD Cancer Cells. PARP inhibitors (PARPi) block the Base Excision Repair (BER) pathway and trap PARP enzymes on DNA. This leads to replication fork collapse and double-strand breaks (DSBs). In cells with pre-existing Homologous Recombination Deficiency (HRD), these DSBs cannot be repaired, leading to selective cancer cell death [3] [4] [5].
Figure 2: Clinical Context of the POST-PARPi Trial. Ovarian cancer is categorized as platinum-sensitive or platinum-resistant based on the time to relapse after initial platinum-based chemotherapy (Platinum-Free Interval). The POST-PARPi trial specifically evaluated this compound in patients with platinum-resistant disease who had also progressed after prior PARP inhibitor therapy, a group with a high unmet need [6] [2].
Synthetic lethality is a genetic concept where the simultaneous disruption of two genes or pathways leads to cell death, while disruption of either one alone does not [1] [2]. PARP inhibitors like pamiparib apply this concept therapeutically: they target cancer cells with pre-existing defects in the Homologous Recombination (HR) repair pathway, such as those with BRCA1/2 mutations or other HR deficiency (HRD) [3] [2] [4].
The following diagram illustrates this core mechanism and the key experiments used to validate it for this compound.
The following table summarizes key preclinical data that validates this compound's potency and selectivity.
| Parameter | This compound | Olaparib | Experimental Protocol & Context |
|---|---|---|---|
| PARP1/2 Inhibition (IC₅₀) | Not explicitly stated (nM) | Not explicitly stated (nM) | Protocol: Commercial PARP chemiluminescent assay kits. Enzymes incubated with compound serial dilutions. Reaction initiated with biotinylated NAD+, quantified via chemiluminescent HRP reaction. IC₅₀ calculated from inhibition curves [5]. |
| PARP-DNA Trapping (EC₅₀) | Not explicitly stated (nM) | Less potent than this compound | Protocol: Fluorescence polarization (FP) method. PARP1 enzyme + compounds incubated with Alexa Fluor 488-labeled nicked DNA. NAD+ added to initiate PARylation; FP signal measured. EC₅₀ calculated based on inhibition of FP signal change [5]. |
| In Vivo Efficacy (BRCA-mut xenograft) | 16x more potent than olaparib | Benchmark | Protocol: BRCA1-mutated MDA-MB-436 breast cancer xenograft model in mice. Compounds administered orally; tumor volume measured over time to assess anti-tumor activity [5]. |
| Blood-Brain Barrier Penetration | High (not P-gp/BCRP substrate) | Limited (P-gp substrate) | Context: Assessed in mouse models. This compound showed superior brain penetration and ability to abrogate PARylation in brain tumor tissue at low doses (3 mg/kg) [5]. |
| Synergy with Temozolomide (TMZ) | Strong anti-tumor synergy; overcomes TMZ resistance in intracranial models | Benchmark | Protocol: Intracranial H209 xenograft model (TMZ-resistant SCLC). This compound and TMZ administered alone and in combination; tumor growth inhibition and animal survival monitored [5]. |
Below are the methodologies for the core experiments used to validate this compound's activity [5].
The transition from preclinical models to human trials is crucial. The following diagram and table summarize key clinical findings.
| Trial / Context | Combination Therapy | Key Efficacy Findings (this compound-based) | Key Safety Findings |
|---|
| Phase 1b (NCT03150810) [3] | Temozolomide (TMZ) | ORR: 13.8% (dose esc.), 11.6% (dose exp.) Median PFS: 3.7 mos (dose esc.), 2.8 mos (dose exp.) Median OS: 10.5 mos (dose esc.), 9.2 mos (dose exp.) | Most Common TEAEs: Anemia (56-63%), Nausea (49-55%), Fatigue (48%) DLTs: Neutropenia (3 pts), Neutrophil count decreased (1 pt) Profile: Manageable, no treatment-related deaths | | Phase 1b (NCT02660034) [6] | Tislelizumab (anti-PD-1) | ORR: 20.4% in advanced solid tumors Included 2 Complete Responses (CR) and 8 Partial Responses (PR) | Not specified in the provided results. |